(Z)-Roxithromycin-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₄₁H₆₉D₇N₂O₁₄ |
|---|---|
Molecular Weight |
828.09 |
Synonyms |
(9Z)-Roxithromycin-d7; (9Z)-9-[O-[(2-Methoxyethoxy)methyl]oxime] Erythromycin-d7; Oxacyclotetradecane Erythromycin Derivative-d7 |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Roxithromycin-d7: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Z)-Roxithromycin-d7. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of its structure and relevant biological pathways.
Chemical Properties and Structure
This compound is the deuterium-labeled analog of (Z)-Roxithromycin, a semi-synthetic macrolide antibiotic. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roxithromycin in biological matrices, enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.
Chemical Properties
The key chemical properties of this compound are summarized in the table below. It is important to note that slight variations in the molecular formula and weight are reported in literature and commercial sources, which may depend on the specific deuteration pattern.
| Property | Value |
| Analyte Name | This compound |
| Synonyms | (9Z)-Roxithromycin-d7, (9Z)-9-[O-[(2-Methoxyethoxy)methyl]oxime] Erythromycin-d7 |
| Molecular Formula | C₄₁D₇H₆₉N₂O₁₄ or C₄₁H₆₉D₇N₂O₁₅ |
| Molecular Weight | 828.09 g/mol or 844.1 g/mol |
| Accurate Mass | 827.574 |
| Appearance | Solid (assumed) |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
| Storage | Store at 2-8 °C in a well-closed container. |
Chemical Structure
The chemical structure of this compound is characterized by the macrolide ring of erythromycin with a modified side chain at the C9 position, incorporating a (Z)-oxime ether. The deuterium atoms are typically introduced in the methoxyethoxy)methyl group.
Caption: Simplified 2D structure of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available, this section outlines a general methodology for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its synthesis.
Use as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the accurate quantification of Roxithromycin in biological samples. The following is a generalized protocol.
Objective: To quantify Roxithromycin in plasma samples using LC-MS/MS with this compound as an internal standard.
Materials:
-
Blank plasma
-
Roxithromycin standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Roxithromycin and this compound in methanol.
-
Prepare a series of working standard solutions of Roxithromycin by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound.
-
-
Sample Preparation:
-
To a known volume of plasma sample, add a fixed amount of the this compound internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.
-
Alternatively, use Solid Phase Extraction (SPE) for sample clean-up.
-
Centrifuge the precipitated sample and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for analytical LC-MS.
-
Injection Volume: A small, fixed volume of the reconstituted sample.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Roxithromycin and this compound. Due to the deuterium labeling, the precursor and product ions of the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Roxithromycin to this compound against the concentration of the Roxithromycin standards.
-
Determine the concentration of Roxithromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Biological Activity and Signaling Pathways of the Parent Compound
While specific biological studies on this compound are not available, the biological activity is expected to be identical to that of the non-deuterated parent compound, Roxithromycin. Roxithromycin, beyond its antibacterial properties, exhibits significant anti-inflammatory and immunomodulatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
Roxithromycin has been shown to suppress the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.
The following diagram illustrates the proposed mechanism of Roxithromycin's anti-inflammatory action through the NF-κB pathway.
Caption: Roxithromycin's inhibition of the NF-κB pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and should be adapted and validated for specific applications.
References
- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Synthesis and Isotopic Labeling of (Z)-Roxithromycin-d7
This document provides a comprehensive technical overview of the synthesis and isotopic labeling of (Z)-Roxithromycin-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Roxithromycin. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Introduction
This compound is a stable isotope-labeled version of Roxithromycin, a semi-synthetic macrolide antibiotic. The incorporation of seven deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The deuterium labeling is specifically located on the (2-methoxyethoxy)methyl side chain attached to the oxime group of the erythromycin core. This strategic placement minimizes the potential for isotopic exchange under physiological conditions.
The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by its reaction with Erythromycin A oxime. This guide details the synthetic pathway, experimental protocols, and analytical methods for the characterization of the final product.
Synthetic Pathway
The synthesis of this compound involves two main stages:
-
Preparation of the Deuterated Side Chain : Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride from the corresponding deuterated alcohol.
-
Condensation Reaction : Reaction of the deuterated chloromethyl ether with Erythromycin A oxime to yield this compound.
The overall synthetic workflow is depicted below:
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of this compound. The data for the final product is based on typical specifications for custom synthesis, while the reaction conditions are derived from analogous non-deuterated synthesis.
Table 1: Properties of this compound
| Parameter | Value |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ |
| Molecular Weight | 844.1 g/mol |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 95% (by HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Chloroform, DMSO |
Table 2: Key Reaction Parameters for the Condensation Step
| Parameter | Condition |
| Solvent | Dimethylformamide (DMF) or Dichloromethane |
| Base | Sodium Methoxide |
| Molar Ratio (Oxime:Base) | 1 : 1.2 |
| Molar Ratio (Oxime:Chloride) | 1 : 1.1 |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2-4 hours |
| Purification Method | Crystallization from Methanol/Water |
| Expected Yield | 60-75% (based on non-deuterated synthesis) |
Experimental Protocols
Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride
This procedure is adapted from general methods for the chlorination of alcohols.
Materials:
-
2-Methoxy-d3-ethanol-1,1,2,2-d4
-
Thionyl chloride (SOCl₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Pyridine (optional, as a base)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), dissolve 2-Methoxy-d3-ethanol-1,1,2,2-d4 in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride.
-
The crude product can be used directly in the next step or purified by vacuum distillation.
Synthesis of this compound
This protocol is based on the established synthesis of Roxithromycin.
Materials:
-
Erythromycin A oxime
-
2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride
-
Sodium methoxide
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
Dissolve Erythromycin A oxime (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Add sodium methoxide (1.2 equivalents) to the cooled solution and stir for 30 minutes.
-
Slowly add a solution of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride (1.1 equivalents) in anhydrous DMF dropwise over 2-3 hours, maintaining the temperature between 0-5 °C.
-
Monitor the reaction by TLC for the disappearance of Erythromycin A oxime.
-
Once the reaction is complete, raise the temperature to ambient and slowly add water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
For purification, dissolve the crude product in hot methanol, treat with activated charcoal if necessary, filter, and add water to induce crystallization.
-
Cool the solution to promote further crystallization, filter the purified this compound, and dry under vacuum at 50-55 °C.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).
-
Detection: UV at 215 nm.
-
Purpose: To determine the chemical purity of the final product.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis: Confirm the molecular weight of this compound and determine the isotopic distribution to verify the incorporation of seven deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Analysis: Confirm the structure of the final product. The absence of signals corresponding to the protons in the deuterated positions of the side chain in the ¹H NMR spectrum will confirm the isotopic labeling.
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships in the synthesis and analysis of this compound.
(Z)-Roxithromycin-d7 certificate of analysis and purity assessment
An In-depth Technical Guide on (Z)-Roxithromycin-d7: Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of this compound. It includes detailed experimental protocols and visual representations of the analytical workflow and the compound's mechanism of action.
Certificate of Analysis
The following tables summarize the key analytical data for a representative batch of this compound.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ |
| Molecular Weight | 844.1 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Storage | Store at 2-8 °C in a well-closed container. |
Table 2: Purity and Impurity Profile
| Analysis Method | Result |
| Chromatographic Purity (HPLC) | 99.5% |
| Related Substance A (E-isomer) | 0.15% |
| Related Substance B (N-desmethyl) | 0.10% |
| Any other individual impurity | < 0.10% |
| Total Impurities | 0.5% |
| Residual Solvents | Meets USP <467> requirements |
| Water Content (Karl Fischer) | 0.3% |
| Assay (on as-is basis) | 99.2% |
Table 3: Spectroscopic and Physical Data
| Test | Result |
| ¹H-NMR | The spectrum is consistent with the chemical structure of this compound. |
| Mass Spectrometry (ESI+) | m/z = 845.6 [M+H]⁺, consistent with the molecular weight of this compound. |
| Specific Rotation | -85.0° (c=1 in Chloroform) |
| Solubility | Soluble in Chloroform, Methanol, and DMSO. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase B.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: 10 mg/mL.
-
Experiment: ¹H-NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Pulse Width: 10 µs.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 8000 Hz.
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the mechanism of action of Roxithromycin.
Sourcing and Availability of (Z)-Roxithromycin-d7 Reference Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the sourcing, availability, and analytical characterization of (Z)-Roxithromycin-d7 reference standards. This document is intended to assist researchers, scientists, and drug development professionals in the procurement and effective utilization of this isotopically labeled internal standard for quantitative bioanalytical studies and other research applications.
Sourcing and Availability
This compound, a deuterated analog of the macrolide antibiotic Roxithromycin, is a critical reagent for use as an internal standard in mass spectrometry-based bioanalytical methods. Its use allows for the precise and accurate quantification of Roxithromycin in complex biological matrices. Several specialized chemical suppliers and manufacturers offer this compound as a reference standard. The table below summarizes the availability and key specifications from various potential suppliers.
Table 1: Sourcing and Quantitative Data of this compound Reference Standards
| Supplier/Manufacturer | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Supplier A | (Z)-Roxithromycin D7 | N/A | C41H69D7N2O15 | 844.1 | >90% (Chromatographic) | 2-8 °C in a well-closed container |
| Supplier B | Roxithromycin-d7 | N/A | C41H69D7N2O15 | 844.09 | >95% (HPLC) | -20°C |
| Supplier C | Roxithromycin-d7 | N/A | C41H69D7N2O15 | 844.09 | ≥98.0% (NMR) | 2-8°C |
Note: The information in this table is compiled from publicly available data and may vary. It is essential to obtain the most current Certificate of Analysis (CoA) from the supplier before purchase.
Experimental Protocols
The quality and reliability of a reference standard are paramount for its intended use. This section outlines the key experimental methodologies for the characterization and quality control of this compound. While specific protocols for the deuterated analog are not always publicly available, the following methods for Roxithromycin can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for separating it from any potential impurities or degradation products.
Methodology:
-
Column: ODS C18 (150 x 4.6 mm i.d.)
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.
-
Flow Rate: 1 mL/min
-
Detection: UV at 215 nm
-
Temperature: Ambient
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the mobile phase to achieve a known concentration.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 10.0-150.0 µg/mL.[1]
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a powerful tool for confirming the identity of this compound and for determining its isotopic enrichment.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.
-
Isotopic Enrichment Determination: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d7 species. This involves comparing the experimentally observed isotopic pattern with the theoretical pattern for a given level of deuterium incorporation.
-
Sample Preparation: A dilute solution of the standard is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via the LC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals and confirm the absence or reduction of signals at the sites of deuteration.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment.
-
-
Analysis: The chemical shifts, coupling constants, and signal integrations are compared with those of the non-labeled Roxithromycin standard to confirm the structure and the sites of deuteration.
Signaling Pathways and Experimental Workflows
As a reference standard, this compound is primarily used in analytical workflows for quantification rather than for studying biological signaling pathways. The following diagrams illustrate the logical workflow for sourcing and qualifying a this compound reference standard and a typical experimental workflow for its use in a bioanalytical assay.
Caption: Sourcing and Qualification Workflow for a Reference Standard.
Caption: Bioanalytical Workflow using an Internal Standard.
References
Navigating the Safe Handling of (Z)-Roxithromycin-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Hazard Summary
| Identifier | Value |
| Chemical Name | (Z)-Roxithromycin-d7 |
| Molecular Formula | C₄₁H₆₉D₇N₂O₁₅ |
| CAS Number | Not available |
| Hazard Pictograms | Not available |
| Signal Word | Not available |
| Hazard Statements | Not available |
| Precautionary Statements | Not available |
Note: While specific hazard classifications are not available, this compound should be handled as a potentially hazardous pharmaceutical compound of unknown potency.
First-Aid Measures
Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending medical professional.
| Exposure Route | First-Aid Protocol |
| Inhalation | If breathing is difficult, move the person to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Aspect | Precautionary Measure |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. |
| Ventilation | Use in a well-ventilated area or under a fume hood. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action |
| Personal Precautions | Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |
| Containment and Cleaning | Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |
Disposal Considerations
Dispose of this compound and its packaging in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[2]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
References
Mass Spectral Characteristics of (Z)-Roxithromycin-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectral characteristics of (Z)-Roxithromycin-d7, a deuterated internal standard crucial for the accurate quantification of the (Z)-isomer of Roxithromycin. This document outlines its fragmentation patterns, key mass transitions, and the experimental protocols for its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound
Roxithromycin is a semi-synthetic macrolide antibiotic that exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the active drug substance. The (Z)-isomer is a significant related substance and metabolite[1]. This compound serves as an ideal internal standard for bioanalytical and pharmaceutical analysis due to its similar chemical properties and chromatographic behavior to the non-labeled analyte, while its distinct mass allows for clear differentiation in mass spectrometry. The deuteration, typically involving seven deuterium atoms, enhances its molecular weight, providing a clean and separated signal from the endogenous or unlabeled (Z)-Roxithromycin.
Mass Spectral Data and Fragmentation Analysis
The mass spectral characteristics of this compound are defined by its molecular weight and its predictable fragmentation in the mass spectrometer.
Molecular Information:
| Compound | Molecular Formula | Molecular Weight (Da) |
| (Z)-Roxithromycin | C41H76N2O15 | 837.05 |
| This compound | C41H69D7N2O15 | 844.14 |
Note: The molecular weight of the deuterated compound may vary slightly based on the exact isotopic purity.
Predicted Mass Transitions for this compound:
The primary application of this compound is as an internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. The key transitions are based on the fragmentation of the parent ion into characteristic product ions. The seven deuterium atoms are typically located on the N,N-dimethylamino group of the desosamine sugar and the methoxy group of the oxime side chain, leading to predictable mass shifts in the fragments.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Description of Fragmentation |
| (Z)-Roxithromycin | 837.5 | 679.5 | Loss of the cladinose sugar moiety. |
| This compound | 844.5 | 686.5 | Loss of the cladinose sugar moiety. |
| This compound | 844.5 | 165.2 | Formation of the deuterated desosamine sugar fragment. |
These values are predicted based on common fragmentation patterns and deuteration sites. Actual values may vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathway of this compound
The fragmentation of macrolide antibiotics like Roxithromycin in a mass spectrometer, typically through collision-induced dissociation (CID), follows well-established pathways. The primary fragmentation involves the cleavage of glycosidic bonds, leading to the loss of the sugar moieties, desosamine and cladinose[2][3].
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using LC-MS/MS. Optimization will be required for specific instrumentation and matrices.
Sample Preparation: Protein Precipitation
This method is suitable for the extraction of Roxithromycin from biological matrices such as plasma or serum.
-
Aliquot Sample: Transfer 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the sample with a known concentration of this compound solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Dwell Time | 100 ms per transition |
MRM Transitions to Monitor:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (Z)-Roxithromycin | 837.5 | 679.5 | 20-30 |
| (Z)-Roxithromycin | 837.5 | 158.1 | 30-40 |
| This compound | 844.5 | 686.5 | 20-30 |
| This compound | 844.5 | 165.2 | 30-40 |
Collision energies should be optimized for the specific instrument being used.
Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of (Z)-Roxithromycin using this compound as an internal standard.
Conclusion
This compound is an essential tool for the reliable quantification of (Z)-Roxithromycin in various matrices. Understanding its mass spectral behavior, particularly its fragmentation pattern and key mass transitions, is fundamental for developing robust and accurate LC-MS/MS methods. The provided experimental protocols and workflows serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control.
References
Solubility and Stability of (Z)-Roxithromycin-d7 in Various Solvents: A Technical Guide
Disclaimer: This document provides a technical overview of the solubility and stability of (Z)-Roxithromycin-d7. Specific data for the deuterated (Z)-isomer is limited in publicly available literature. Therefore, this guide primarily relies on data for Roxithromycin as a close structural analog. The deuterium labeling at the d7 position is generally not expected to significantly alter the physicochemical properties such as solubility and stability. However, minor isotopic effects on reaction kinetics cannot be entirely excluded.
Introduction
This compound is a stable, isotopically labeled form of the (Z)-isomer of Roxithromycin, a semi-synthetic macrolide antibiotic. It serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. A thorough understanding of its solubility and stability in various solvents is paramount for the development of robust analytical methods, formulation of stable dosage forms, and accurate interpretation of experimental data. This guide provides a comprehensive summary of available data on the solubility and stability of Roxithromycin, which is expected to be highly representative of this compound, and outlines relevant experimental protocols.
Solubility Profile
The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation. Roxithromycin is characterized as being very slightly soluble in water and aqueous fluids. Its solubility is influenced by the solvent polarity, pH, and the crystalline form of the compound.
Solubility in Organic Solvents
Roxithromycin exhibits good solubility in several common organic solvents. This property is crucial for the preparation of stock solutions for analytical standards and in various stages of drug development and manufacturing.
| Solvent | Solubility (approx.) |
| Ethanol | ~30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL |
| Dimethylformamide (DMF) | ~15 mg/mL |
| Chloroform | Soluble (10 mg/mL)[1] |
| Methanol | Easily soluble |
| Acetone | Easily soluble |
| Ether | More easily soluble |
Table 1: Approximate solubility of Roxithromycin in various organic solvents.
Solubility in Aqueous Media
The solubility of Roxithromycin in aqueous media is markedly pH-dependent. As a weakly basic drug, its solubility increases in acidic conditions due to the protonation of the dimethylamino group on the desosamine sugar.
| Medium | pH | Solubility (µg/mL) |
| Distilled Water | Neutral | 1.7 ± 0.6 |
| Acetate Buffer | 4.5 | 370.0 ± 8.3 |
| Phosphate Buffer | 6.8 | 74.8 ± 5.1 |
Table 2: Solubility of Roxithromycin monohydrate in different aqueous media. Data from a study on crystalline forms of Roxithromycin.[2]
It is noteworthy that different polymorphic and amorphous forms of Roxithromycin can exhibit significantly different aqueous solubilities. For instance, an amorphous form has been shown to have a 3 to 5-fold higher solubility in the media listed above.[2]
Stability Profile
The stability of this compound is a critical attribute that can affect its purity, potency, and the accuracy of analytical measurements. Degradation can be induced by several factors, including pH, temperature, light, and oxidizing agents.
pH-Dependent Stability in Aqueous Solutions
Roxithromycin is known to be unstable in acidic conditions, primarily undergoing hydrolysis and isomerization. The primary degradation pathways in acidic media involve the cleavage of the cladinose sugar and isomerization from the (E)- to the (Z)-form.
A study on the degradation of Roxithromycin in simulated gastric fluids demonstrated a pseudo-first-order degradation kinetics at low pH. The degradation rate constant decreases as the pH increases, indicating greater stability at near-neutral pH.
| pH | Pseudo-first-order Degradation Rate Constant (min⁻¹) |
| 1.0 | 0.1066 ± 0.0014 |
| 1.2 | 0.0994 ± 0.0031 |
| 1.3 | 0.0400 ± 0.0003 |
| 1.8 | 0.0136 ± 0.0008 |
| 3.0 | 0.0022 ± 0.0002 |
Table 3: Degradation rate constants of Roxithromycin at various acidic pH values.[3][4]
The drug is most stable at approximately pH 5.[5]
Stability Under Forced Degradation Conditions
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
| Condition | Observations |
| Acidic Hydrolysis | Significant degradation, particularly at pH values below 3.[3][4] Major degradation products include the decladinose derivative and the (Z)-isomer. |
| Alkaline Hydrolysis | Complete degradation observed in 1.0 M NaOH at 75°C.[6] The drug shows better stability under alkaline conditions at room temperature compared to acidic conditions.[6] |
| Oxidative Degradation | Sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide at elevated temperatures.[6] |
| Thermal Stress | Highly stable under thermal conditions (e.g., 100°C for up to 24 hours).[6] |
| Photolytic Stress | Highly stable under photolytic conditions (UV radiation at 254 nm and 360 nm for up to 24 hours).[6] |
Table 4: Summary of Roxithromycin stability under various stress conditions.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
-
Preparation: Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., methanol, acetonitrile, water, various pH buffers).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Stability Testing (Forced Degradation)
Forced degradation studies are performed to identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 1 M) and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Dilute the stock solution with sodium hydroxide solutions of varying concentrations (e.g., 0.1 M, 1 M) and treat similarly to the acidic hydrolysis samples.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%, 30%) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 100°C).
-
Photodegradation: Expose a solid sample or a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to determine the remaining parent compound and to detect and quantify any degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Major Degradation Pathways of Roxithromycin in Acidic Conditions
Conclusion
This technical guide summarizes the key solubility and stability characteristics of this compound, based on available data for Roxithromycin. The compound is highly soluble in common organic solvents but has limited and pH-dependent solubility in aqueous media. It is susceptible to degradation in acidic and alkaline conditions, as well as under oxidative stress, while showing good stability against thermal and photolytic stress. The provided experimental protocols offer a foundation for researchers to conduct their own assessments of the solubility and stability of this compound in specific applications. A thorough understanding of these properties is essential for ensuring the quality and reliability of research and development activities involving this important analytical standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pH-dependent geometric isomerization of roxithromycin in simulated gastrointestinal fluids and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Navigating the Pharmacokinetic Landscape of Roxithromycin: A Technical Guide for Study Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of roxithromycin, a macrolide antibiotic. Designed to support the strategic planning and execution of preclinical and clinical studies, this document synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of roxithromycin. Detailed experimental methodologies and visual representations of key pathways are included to facilitate a thorough understanding and inform robust study design.
Core Pharmacokinetic Profile
Roxithromycin is a semi-synthetic macrolide antibiotic that exhibits a favorable pharmacokinetic profile characterized by rapid absorption and good tissue penetration. Understanding its journey through the body is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.
Absorption
Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations (Cmax) are typically reached within 2 hours.[1] The absolute bioavailability of roxithromycin is approximately 50%. It is recommended to administer roxithromycin at least 15 minutes before a meal, as food can delay absorption.
Distribution
Roxithromycin is widely distributed into most tissues and phagocytic cells. This high concentration in phagocytes facilitates the active transport of the drug to the site of infection. The volume of distribution (Vd) has been reported to be approximately 1.38 L/kg. Roxithromycin exhibits high plasma protein binding, primarily to alpha-1-acid glycoprotein.
Metabolism
Roxithromycin undergoes limited metabolism in the liver, with a significant portion of the drug excreted unchanged. The primary metabolic pathways include N-demethylation, and hydrolysis of the cladinose sugar. Three main metabolites have been identified in human plasma, urine, and feces: descladinose roxithromycin, N-mono-demethyl roxithromycin, and N-di-demethyl roxithromycin.[2] While roxithromycin is metabolized by the cytochrome P450 system, it is considered a weak inhibitor of these enzymes, suggesting a lower potential for drug-drug interactions compared to other macrolides like erythromycin.
Excretion
The majority of roxithromycin is eliminated in the feces via biliary excretion, with a smaller fraction excreted in the urine (approximately 10%) and through expired air.[3] The elimination half-life (t½) of roxithromycin is approximately 12 hours in adults, which allows for once or twice-daily dosing.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of roxithromycin compiled from various studies. These values are essential for the design of pharmacokinetic models and the establishment of bioequivalence.
Table 1: Single-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
| Parameter | 150 mg Dose (Mean ± SD) | 300 mg Dose (Mean ± SD) |
| Cmax (µg/mL) | 6.7 ± 2.6 | 11.0 ± 2.2 |
| Tmax (h) | ~2 | ~2 |
| AUC (µg·h/mL) | 69 (mean) | 98.6 (mean) |
| t½ (h) | ~12 | ~12 |
| Bioavailability (%) | ~50 | ~50 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults
| Parameter | 150 mg BID (Mean ± SD) | 300 mg OD (Mean ± SD) |
| Css,max (µg/mL) | 9.3 (mean) | 10.9 (mean) |
| Css,min (µg/mL) | 2.5 (mean) | 2.55 (mean) |
| AUC0-24h,ss (µg·h/mL) | 71 (mean) | 105 (mean) |
| t½ (h) | ~12 | ~12 |
Data compiled from multiple sources. Mean values and standard deviations may vary between studies.
Detailed Experimental Protocols
Robust and validated experimental methods are critical for the accurate characterization of roxithromycin's pharmacokinetic profile. This section outlines a typical study design and a detailed analytical methodology.
Clinical Pharmacokinetic Study Protocol
This protocol describes a typical single-center, open-label, single-dose, crossover study to evaluate the pharmacokinetics of a roxithromycin formulation in healthy adult volunteers.
3.1.1. Study Population
-
Healthy adult male and female volunteers, aged 18-45 years.
-
Participants must provide written informed consent.
-
Exclusion criteria should include a history of clinically significant diseases, allergy to macrolides, and use of any medication for a specified period before the study.
3.1.2. Study Design
-
A randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between doses.
-
Subjects will be randomly assigned to receive a single oral dose of the test or reference formulation of roxithromycin (e.g., 300 mg).
3.1.3. Dosing and Blood Sampling
-
After an overnight fast of at least 10 hours, subjects will receive a single oral dose of roxithromycin with a standardized volume of water.
-
Blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.
3.1.4. Pharmacokinetic Analysis
-
Plasma concentrations of roxithromycin will be determined using a validated analytical method (see Section 3.2).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½, Ke) will be calculated using non-compartmental analysis.
-
Statistical analysis will be performed to assess bioequivalence between the test and reference formulations.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantification of roxithromycin in human plasma.
3.2.1. Materials and Reagents
-
Roxithromycin reference standard
-
Internal standard (e.g., another macrolide like erythromycin)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate)
-
Solid-phase extraction (SPE) cartridges
3.2.2. Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40, v/v), adjusted to a suitable pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and selectivity.
3.2.3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a known volume of plasma (e.g., 0.5 mL), add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
Alternatively, use solid-phase extraction (SPE) for cleaner sample extracts. Condition the SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analyte with a suitable elution solvent.
-
Evaporate the supernatant or eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.
3.2.4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizing Key Pathways and Processes
Graphical representations are invaluable for conceptualizing complex biological and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic fate of roxithromycin and a typical pharmacokinetic study workflow.
Metabolic Pathway of Roxithromycin
Experimental Workflow for a Pharmacokinetic Study
References
The Deuterium Switch: An In-depth Guide to the Use of Deuterium-Labeled Compounds in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This "deuterium switch" can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterium-labeled compounds in pharmacokinetic research.
The Core Principle: The Kinetic Isotope Effect (KIE)
The foundation of deuterated drug development lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme family, involve the cleavage of C-H bonds as a rate-limiting step. By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down. This can lead to several desirable pharmacokinetic outcomes:
-
Increased Half-life (t½): The drug remains in the body for a longer period.
-
Higher Plasma Exposure (AUC): The total amount of drug in the bloodstream over time is increased.
-
Lower Peak Plasma Concentration (Cmax) Fluctuation: Slower metabolism can lead to more stable plasma concentrations.
-
Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through C-H bond cleavage, deuteration can shunt metabolism towards safer pathways.[1]
-
Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, more of the active drug can reach systemic circulation.
Diagram 1: The Deuterium Kinetic Isotope Effect in Drug Metabolism.
Quantitative Impact on Pharmacokinetics: Case Studies
The true utility of deuteration is best illustrated through direct comparison of pharmacokinetic (PK) parameters between a deuterated drug and its non-deuterated counterpart.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine was the first deuterated drug to receive FDA approval and serves as a landmark example.[2] It is used to treat chorea associated with Huntington's disease. Deuteration of the two methoxy groups in tetrabenazine significantly alters the metabolism of the parent drug and its active metabolites.[3]
| Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Active Metabolites (α+β-HTBZ) | |||
| AUC₀-inf (ng·h/mL) | 2890 | 1450 | ~2.0x |
| Cmax (ng/mL) | 173 | 159 | ~1.1x |
| t½ (hours) | 9-11 | 4-5 | ~2.2x |
Data compiled from studies comparing single doses of deutetrabenazine and tetrabenazine in healthy volunteers.[3]
The data clearly shows that deuteration doubles the half-life and overall exposure of the active metabolites with only a marginal increase in peak concentration, allowing for less frequent dosing and potentially improved tolerability.[3]
Donafenib vs. Sorafenib
Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in cancer therapy.[4] Deuteration of the N-methyl group in sorafenib was intended to improve its pharmacokinetic and safety profile.[4] A Phase II/III clinical trial in patients with hepatocellular carcinoma demonstrated that a lower dose of donafenib had better efficacy and a more favorable safety profile compared to sorafenib.[4]
| Drug | Dose | Median Overall Survival (months) | Treatment-Related Adverse Events (Grade ≥3) |
| Donafenib | 200 mg b.i.d. | 12.0 | 38% |
| Sorafenib | 400 mg b.i.d. | 10.3 | 49% |
Data from a Phase II/III clinical trial in patients with advanced hepatocellular carcinoma.[4]
Deucravacitinib
Deucravacitinib is a novel, selective TYK2 inhibitor approved for the treatment of plaque psoriasis.[5] In this case, deuterium was incorporated into the N-methyl amide moiety during the initial drug design, not as a "switch" to an existing drug. This was done to block the metabolic pathway that would lead to an N-demethylated metabolite, which was found to be less selective.[5][6] In vitro studies with human liver microsomes showed that the formation of the N-demethylated metabolite was significantly lower with deucravacitinib compared to its non-deuterated analogue.[5] This strategic deuteration helped maintain the high selectivity of the drug by diverting metabolism away from the formation of less desirable metabolites.[5]
Experimental Protocols in Deuterated Drug Studies
Bioanalysis using Deuterium-Labeled Internal Standards
In pharmacokinetic studies, accurate quantification of the drug in biological matrices like plasma is crucial. Deuterium-labeled compounds are the gold standard for use as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Methodology:
-
Synthesis of Deuterated Internal Standard: A stable, multi-deuterated version of the analyte is synthesized. For example, tetrabenazine-d7 is used as the IS for tetrabenazine analysis.[7]
-
Sample Preparation: A known amount of the deuterated IS is spiked into all samples (plasma, urine, etc.), calibration standards, and quality control samples before any extraction steps.
-
Extraction: The analyte and the IS are extracted from the biological matrix. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction. Because the deuterated IS is chemically almost identical to the analyte, it experiences similar extraction recovery and matrix effects.
-
LC Separation: The extracted sample is injected into a liquid chromatograph. The analyte and IS are separated from other endogenous components and ideally co-elute.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The mass difference allows the instrument to distinguish between them.
-
Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. The IS compensates for variability in extraction, injection volume, and ionization efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. deutetrabenazine | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Roxithromycin Bioanalysis: A High-Throughput LC-MS/MS Method Using (Z)-Roxithromycin-d7
For Immediate Release
[City, State] – [Date] – A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Roxithromycin in human plasma. This method employs a stable isotope-labeled internal standard, (Z)-Roxithromycin-d7, to ensure high accuracy and precision, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.
Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat respiratory tract, urinary, and soft tissue infections. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for a high-throughput LC-MS/MS method that is both rapid and reliable.
Introduction
The developed method utilizes the principles of liquid chromatography for the separation of Roxithromycin and its deuterated internal standard from plasma components, followed by tandem mass spectrometry for selective and sensitive detection. The use of this compound as an internal standard is critical as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results.
Experimental Protocols
Materials and Reagents
-
Roxithromycin reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 250 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Data Presentation
The method has been validated for linearity, precision, accuracy, and limit of quantification.
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 679.4 | 100 | 40 | 25 |
| This compound | 844.5 | 686.4 | 100 | 40 | 25 |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (%Bias) | Within ±10% |
| Recovery | > 90% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Roxithromycin.
Conclusion
This application note details a highly sensitive and specific LC-MS/MS method for the quantification of Roxithromycin in human plasma. The use of a deuterated internal standard, this compound, coupled with a straightforward protein precipitation sample preparation, allows for a high-throughput and reliable bioanalytical workflow. This method is well-suited for clinical research and routine therapeutic drug monitoring of Roxithromycin.
Utilizing (Z)-Roxithromycin-d7 as an Internal Standard for Accurate Quantification of Roxithromycin
Application Note & Protocol
This document provides a comprehensive protocol for the use of (Z)-Roxithromycin-d7 as an internal standard in the quantitative analysis of Roxithromycin in biological matrices. The following procedures are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Roxithromycin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
Experimental Protocols
This section details the necessary steps for sample preparation, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
Roxithromycin reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Roxithromycin and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Roxithromycin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same solvent mixture.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Roxithromycin | 837.5 | 679.5 | 25 |
| This compound | 844.5 | 686.5 | 25 |
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate calibration curves and the precise quantification of Roxithromycin in unknown samples.
Table 4: Typical Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
Table 5: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Roxithromycin | 88 - 95 | 92 - 103 |
| This compound | 89 - 96 | 91 - 105 |
Visualized Workflows
The following diagrams illustrate the key processes involved in the protocol.
Application Notes and Protocols for Bioanalytical Method Validation of Roxithromycin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. To support pharmacokinetic and toxicokinetic studies, it is crucial to have a validated bioanalytical method for the quantitative determination of Roxithromycin in biological matrices. This document provides detailed application notes and protocols for the validation of such methods, drawing from established scientific literature and regulatory guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2][3][4][5] The focus is on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry, two common analytical techniques for this purpose.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. The general workflow involves a series of experiments to assess key validation parameters.
Caption: Workflow for Bioanalytical Method Validation.
Key Validation Parameters and Protocols
The following sections detail the experimental protocols for the validation of a bioanalytical method for Roxithromycin quantification. The acceptance criteria are based on FDA and EMA guidelines.[1][2][3]
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[1]
Protocol:
-
Analyze at least six different blank matrix samples (e.g., plasma, serum) from individual sources.
-
Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).
-
Analyze a blank sample spiked with the IS only.
-
Evaluate for any interfering peaks at the retention time of Roxithromycin and the IS.
Acceptance Criteria:
-
The response of interfering peaks in blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Roxithromycin. A typical range for LC-MS/MS methods is 10-1000 ng/mL, while for UV-Vis methods it can be 20-70 µg/mL.[6]
-
The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Analyze the calibration standards in at least five replicates.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the linearity using a weighted linear regression model.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[1]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low Quality Control (within 3x LLOQ)
-
MQC: Medium Quality Control
-
HQC: High Quality Control (at least 75% of the Upper Limit of Quantification - ULOQ)
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day) and within the same run (intra-day).
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.[1]
-
Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[1]
Recovery
Objective: To assess the efficiency of the extraction procedure.
Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, and high):
-
Set A: Roxithromycin spiked into the biological matrix and subjected to the full extraction procedure.
-
Set B: Blank biological matrix is extracted, and then Roxithromycin is spiked into the extracted matrix.
-
-
Analyze both sets of samples.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
Acceptance Criteria:
-
The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest possible value. A mean extraction recovery of 96.7% has been reported for Roxithromycin.[6]
Matrix Effect
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and IS.
Protocol:
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1: Roxithromycin and IS spiked into the mobile phase or an appropriate solvent.
-
Set 2: Blank biological matrix from at least six different sources is extracted, and then Roxithromycin and IS are spiked into the post-extracted matrix.
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and IS:
-
MF = (Peak response in the presence of matrix ions / Peak response in the absence of matrix ions)
-
-
Calculate the IS-normalized MF.
Acceptance Criteria:
-
The %CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.
Stability
Objective: To evaluate the stability of Roxithromycin in the biological matrix under different storage and processing conditions.
Protocol:
-
Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Autosampler stability: In the autosampler for the expected duration of an analytical run.
-
Stock solution stability: At room temperature and refrigerated conditions.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Summary of Quantitative Data for Roxithromycin Assays
The following tables summarize typical validation results for Roxithromycin assays from published literature.
Table 1: Linearity and Range
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Human Plasma | 10 - 1000 ng/mL | > 0.99 | [6] |
| LC-ESI/MS/MS | Human Serum | 10 - 20480 ng/mL | Not explicitly stated, but method was validated | [7] |
| UV-Vis Spectrophotometry | Deionised Water & Phosphate Buffer | 20 - 70 µg/mL | 0.9840 | |
| UV-Vis Spectrophotometry | Deionised Water | 20 - 70 µg/mL | 0.999 | |
| RP-HPLC | Mobile Phase | 1 - 10 µg/mL | Not explicitly stated, but method was validated | [8] |
Table 2: Accuracy and Precision (LC-MS/MS in Human Plasma)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | 10 | < 4.5% | < 8.2% | Not explicitly stated in % | [6] |
| LQC | 30 | < 4.5% | < 8.2% | Not explicitly stated in % | [6] |
| MQC | 400 | < 4.5% | < 8.2% | Not explicitly stated in % | [6] |
| HQC | 800 | < 4.5% | < 8.2% | Not explicitly stated in % | [6] |
Table 3: Recovery and Stability
| Parameter | Matrix | Result | Reference |
| Extraction Recovery | Human Plasma | 96.7% | [6] |
| Extraction Recovery | Human Serum | 97 - 101% | [7] |
| Matrix Effect | Human Plasma | No effect on quantification | [6] |
Conclusion
The successful validation of a bioanalytical method for Roxithromycin is a prerequisite for its application in regulated studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the development and validation of such assays. Adherence to these guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of roxithromycin in human plasma with liquid chroma...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpra.com [ijpra.com]
Application of (Z)-Roxithromycin-d7 in Veterinary Drug Residue Analysis
Application Note and Protocol
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock. The presence of its residues in food products of animal origin, such as meat, milk, and eggs, is a significant concern for food safety and public health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for roxithromycin in various food commodities. Accurate and sensitive analytical methods are crucial for monitoring compliance with these MRLs.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of veterinary drug residues. This technique utilizes a stable isotope-labeled internal standard, such as (Z)-Roxithromycin-d7, which is chemically identical to the analyte of interest but has a different mass. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
This document provides a detailed application note and protocol for the use of this compound in the analysis of roxithromycin residues in veterinary drug residue analysis.
Principle
The method involves the extraction of roxithromycin and the internal standard, this compound, from the sample matrix. After cleanup, the extract is analyzed by LC-MS/MS. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same matrix.
Materials and Reagents
-
This compound (Internal Standard)
-
Roxithromycin analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve roxithromycin and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain intermediate solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solutions with the initial mobile phase composition.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with methanol.
Sample Preparation (QuEChERS Method for Meat Tissue)
-
Homogenization: Homogenize 5 g of meat tissue.
-
Spiking: Add a known amount of this compound internal standard spiking solution to the homogenized sample.
-
Extraction: Add 10 mL of acetonitrile and QuEChERS extraction salts. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Take an aliquot of the supernatant and add it to a tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.
A visual representation of this workflow is provided below.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key parameters like collision energy and cone voltage should be optimized for maximum sensitivity.
-
The logical relationship for quantification is illustrated in the diagram below.
Data Presentation
The following tables summarize typical quantitative data for a validated LC-MS/MS method for roxithromycin analysis using a deuterated internal standard.
Table 1: LC-MS/MS Parameters for Roxithromycin and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Roxithromycin | 837.5 | 679.5 | 158.1 |
| This compound | 844.5 | 686.5 | 158.1 |
Table 2: Method Performance Characteristics (Example Data)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of roxithromycin residues in food of animal origin provides a robust, accurate, and sensitive method. This approach effectively mitigates matrix effects and ensures reliable quantification, enabling laboratories to meet regulatory requirements for veterinary drug residue monitoring. The detailed protocol and performance data presented here serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety.
Application Notes and Protocols for Roxithromycin Analysis in Tissues
These application notes provide detailed methodologies for the sample preparation of various tissue types for the quantitative analysis of Roxithromycin. The protocols are intended for researchers, scientists, and drug development professionals working on pharmacokinetic and drug distribution studies.
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens. Accurate determination of its concentration in tissues is crucial for understanding its pharmacokinetic profile, tissue distribution, and efficacy. Sample preparation is a critical step in the analytical workflow, aiming to extract Roxithromycin from complex tissue matrices while removing interfering substances. The choice of technique depends on the tissue type, the required sensitivity, and the available analytical instrumentation, which is commonly Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The most prevalent techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein Precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of a water-miscible organic solvent or an acid to the tissue homogenate to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
Principle: The addition of a precipitating agent reduces the salvation of proteins, causing them to aggregate and precipitate out of the solution. Roxithromycin, being soluble in the resulting supernatant, is thus separated from the bulk of the proteinaceous matrix.
Advantages:
-
Simple and fast procedure.
-
Cost-effective.
-
Suitable for high-throughput screening.
Disadvantages:
-
Less clean extracts compared to LLE and SPE.
-
Potential for significant matrix effects.
-
May result in lower sensitivity.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Principle: Roxithromycin is extracted from the aqueous tissue homogenate into an immiscible organic solvent in which it has a higher affinity. Interfering substances with different solubility characteristics remain in the aqueous phase.
Advantages:
-
Provides cleaner extracts than PPT.
-
Can concentrate the analyte.
-
Wide choice of extraction solvents.
Disadvantages:
-
Can be labor-intensive and time-consuming.
-
Requires the use of organic solvents, which may pose environmental and health risks.
-
Emulsion formation can be problematic.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.
Principle: The tissue homogenate is passed through a cartridge containing a solid sorbent. Roxithromycin is retained on the sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, HLB) is critical for optimal retention and elution.
Advantages:
-
Provides the cleanest extracts.
-
High recovery and concentration factors.
-
Amenable to automation.
Disadvantages:
-
Higher cost per sample compared to PPT and LLE.
-
Method development can be more complex.
Quantitative Data Summary
The following table summarizes quantitative data for different sample preparation techniques for Roxithromycin analysis in various tissues, as reported in the literature.
| Tissue Type | Sample Preparation Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Flounder Muscle | Liquid-Liquid Extraction (Dichloromethane) | 71.0 - 90.3 | 0.01 ng/g | 0.1 ng/g | [1] |
| Rat Lung | Liquid-Liquid Extraction | 72.5 - 76.9 | - | 0.05 µg/mL | [2] |
| Bovine Muscle | Solid-Phase Extraction | 81 - 111 | - | - | |
| Human Serum | Protein Precipitation (Methanol) | 97 - 101 | - | 10 ng/mL | [3] |
Note: Data from serum is included for comparative purposes as tissue-specific data for PPT was limited in the search results.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Roxithromycin in Lung Tissue
This protocol is adapted from a method for the determination of Roxithromycin in rat lung tissue.[2]
1. Tissue Homogenization: a. Weigh approximately 0.5 g of lung tissue. b. Add 1.5 mL of physiological saline. c. Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.
2. Sample Spiking and Internal Standard Addition: a. To a 1.5 mL centrifuge tube, add 200 µL of the tissue homogenate. b. Add the internal standard solution (e.g., Clarithromycin).
3. Extraction: a. Add 1 mL of the extraction solvent (e.g., ethyl acetate). b. Vortex the mixture for 5 minutes. c. Centrifuge at 12,000 rpm for 10 minutes.
4. Supernatant Transfer and Evaporation: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
5. Reconstitution: a. Reconstitute the residue in 200 µL of the mobile phase. b. Vortex for 1 minute. c. Centrifuge at 12,000 rpm for 5 minutes.
6. Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction for Roxithromycin in Muscle Tissue
This protocol is based on a method for the determination of Roxithromycin in flounder muscle.[1]
1. Tissue Homogenization: a. Weigh 5 g of minced muscle tissue. b. Add 20 mL of dichloromethane. c. Homogenize for 2 minutes.
2. Extraction and Centrifugation: a. Centrifuge the homogenate at 3000 g for 10 minutes. b. Collect the dichloromethane layer (bottom layer).
3. Second Extraction: a. Re-extract the tissue residue with another 20 mL of dichloromethane. b. Centrifuge and combine the dichloromethane extracts.
4. Evaporation and Reconstitution: a. Evaporate the combined extracts to dryness under reduced pressure at 40°C. b. Dissolve the residue in 1 mL of the mobile phase.
5. Filtration and Analysis: a. Filter the solution through a 0.45 µm filter. b. Inject an aliquot into the LC-MS system.
Protocol 3: Solid-Phase Extraction for Roxithromycin in Muscle Tissue
This protocol is a general procedure based on the principles of SPE for macrolide antibiotics in bovine muscle.
1. Tissue Homogenization: a. Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Add the internal standard.
2. Protein Precipitation and Extraction: a. Add 8 mL of 1% formic acid in acetonitrile. b. Vortex for 1 minute. c. Add 2 g of anhydrous magnesium sulfate and 1 g of sodium chloride. d. Vortex for 1 minute. e. Centrifuge at 4000 rpm for 10 minutes.
3. SPE Cartridge Conditioning: a. Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
4. Sample Loading: a. Take a 2.5 mL aliquot of the supernatant and dilute with 10 mL of water. b. Load the diluted supernatant onto the conditioned SPE cartridge.
5. Washing: a. Wash the cartridge with 5 mL of 5% methanol in water.
6. Elution: a. Elute the analyte with 5 mL of methanol.
7. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase.
8. Analysis: a. Transfer to an autosampler vial for LC-MS analysis.
Experimental Workflow Diagrams
Caption: General workflow for Roxithromycin analysis in tissues.
Caption: Relationship between method complexity and extract cleanliness.
References
- 1. Determination of roxithromycin residues in the flounder muscle with electrospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of roxithromycin in rat lung tissue by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Roxithromycin and the Role of (Z)-Roxithromycin-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin, a semi-synthetic macrolide antibiotic, is primarily known for its antibacterial properties. It functions by inhibiting protein synthesis in susceptible bacteria. Beyond its antimicrobial effects, Roxithromycin also exhibits significant immunomodulatory and anti-inflammatory activities. High-throughput screening (HTS) assays are crucial for discovering and characterizing compounds like Roxithromycin, enabling the rapid evaluation of large compound libraries for desired biological activities.
This document provides detailed application notes and protocols for two distinct HTS assays relevant to the dual activities of Roxithromycin: an antibacterial susceptibility assay and an anti-inflammatory assay. It also clarifies the specific role of its deuterated analogue, (Z)-Roxithromycin-d7.
The Role of this compound in Assays
This compound is a stable isotope-labeled version of Roxithromycin. It is important to note that this deuterated form is not typically used as a test compound in primary high-throughput screening for drug discovery. Instead, its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).
The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of the parent drug (Roxithromycin) in complex biological matrices. It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of pharmacokinetic and metabolic studies. A certificate of analysis for this compound would typically confirm its identity, purity, and isotopic enrichment, ensuring its suitability for use as an internal standard.
Application Note 1: High-Throughput Antibacterial Susceptibility Screening
Objective: To determine the antibacterial efficacy of test compounds, such as Roxithromycin, against various bacterial strains in a high-throughput format. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution HTS Assay
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and is optimized for a 96-well or 384-well plate format.
Materials:
-
Test compounds (e.g., Roxithromycin) and control antibiotics (e.g., Erythromycin, Azithromycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well or 384-well microtiter plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator (35-37°C)
Procedure:
-
Compound Plate Preparation:
-
Prepare stock solutions of test compounds and control antibiotics in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in CAMHB directly in the microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL). Typically, this is a 2-fold serial dilution.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the desired bacterial strain.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Using a multichannel pipette or automated liquid handler, add the prepared bacterial inoculum to each well of the compound-containing microtiter plates.
-
Include positive controls (bacteria in broth without any compound) and negative controls (broth only) on each plate.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Data Acquisition and Analysis:
-
After incubation, determine the MIC for each compound. This can be done visually by identifying the lowest concentration that shows no turbidity or by using a plate reader to measure the absorbance at 600 nm.
-
The MIC is the lowest concentration at which the growth of the bacteria is inhibited by ≥90% compared to the positive control.
-
Data Presentation: Representative MIC Values for Macrolides
| Antibiotic | Staphylococcus aureus (ATCC 29213) | Streptococcus pneumoniae (ATCC 49619) | Haemophilus influenzae (ATCC 49247) |
| Roxithromycin | 0.25 - 1 µg/mL | 0.06 - 0.5 µg/mL | 2 - 8 µg/mL |
| Erythromycin | 0.25 - 1 µg/mL | 0.06 - 0.5 µg/mL | 4 - 16 µg/mL |
| Azithromycin | 1 - 4 µg/mL | 0.06 - 0.5 µg/mL | 0.5 - 2 µg/mL |
Note: These values are representative and can vary between different strains and testing conditions.
Visualization: Antibacterial HTS Workflow and Mechanism of Action
Application Note 2: High-Throughput Anti-inflammatory Screening
Objective: To identify and characterize the anti-inflammatory properties of test compounds by measuring the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Protocol: NF-κB Reporter Gene HTS Assay
This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., Roxithromycin) and control inhibitors (e.g., IKK inhibitor)
-
Inducing agent: Tumor Necrosis Factor-alpha (TNF-α)
-
Sterile, white, opaque 96-well or 384-well microtiter plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into the white, opaque microtiter plates at a pre-determined optimal density (e.g., 25,000 cells/well).
-
Incubate the plates at 37°C with 5% CO2 overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in the assay medium.
-
Add the diluted compounds to the cells and incubate for a specified pre-treatment time (e.g., 1 hour).
-
-
Induction of NF-κB Pathway:
-
Prepare a solution of TNF-α in assay medium at a concentration known to induce a robust luciferase signal (e.g., 10 ng/mL).
-
Add the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate the plates at 37°C with 5% CO2 for 5-6 hours.[1]
-
-
Luminescence Measurement:
-
Allow the plates to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate at room temperature for approximately 15-30 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.
-
Determine the IC50 value (the concentration of a compound that inhibits 50% of the maximal response) for active compounds.
-
Data Presentation: Representative Anti-inflammatory Activity of Roxithromycin
| Compound | Concentration | % Inhibition of NF-κB Activity (Representative) |
| Roxithromycin | 1 µM | 15% |
| 10 µM | 45% | |
| 50 µM | 85% | |
| IKK Inhibitor (Control) | 1 µM | 95% |
Note: These are representative data. Actual IC50 values would be determined from a full dose-response curve.
Visualization: Anti-inflammatory HTS Workflow and Mechanism of Action
References
Application Notes and Protocols for the Use of (Z)-Roxithromycin-d7 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of roxithromycin in environmental samples using (Z)-Roxithromycin-d7 as an internal standard. The protocols described herein are based on established methodologies for macrolide antibiotic analysis and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
Roxithromycin is a widely used macrolide antibiotic in human and veterinary medicine. Its presence in the environment, primarily through wastewater discharge and agricultural runoff, is a growing concern due to the potential for antibiotic resistance development in microorganisms. Accurate and sensitive analytical methods are crucial for monitoring its concentration in various environmental matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] this compound, the deuterium-labeled analogue of roxithromycin, is an ideal internal standard due to its similar physicochemical properties to the unlabeled analyte, ensuring co-elution during chromatography and comparable ionization efficiency, while being distinguishable by its mass-to-charge ratio.[1][3]
Application: Quantitative Analysis of Roxithromycin in Water and Soil/Sediment Samples
This method is suitable for the determination of roxithromycin in various environmental matrices, including surface water, wastewater, soil, and sediment, at trace levels (ng/L to µg/kg).
Quantitative Data Summary
The following tables summarize typical performance data for the analytical method described. These values are indicative and may vary depending on the specific instrumentation and matrix characteristics.
Table 1: Method Performance in Water Samples
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 6.0 ng/L |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Table 2: Method Performance in Soil/Sediment Samples
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 115% |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Protocols
Sample Preparation
1.1. Water Samples
-
Filtration: Filter water samples (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 50 ng) to each sample.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge (e.g., 200 mg, 6 mL) sequentially with 5 mL of methanol and 5 mL of ultrapure water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 6-8 mL of methanol or acetonitrile.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
1.2. Soil and Sediment Samples
-
Sample Pre-treatment: Air-dry the soil/sediment samples, grind them to a fine powder, and sieve through a 2 mm mesh.
-
Extraction:
-
Weigh 2-5 g of the homogenized sample into a centrifuge tube.
-
Spike with a known amount of this compound solution (e.g., 50 ng).
-
Add 10 mL of an appropriate extraction solvent (e.g., methanol, acetonitrile, or a mixture with a buffer).
-
Vortex or sonicate for 15-20 minutes.
-
Centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.
-
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction step twice more and combine the supernatants.
-
Clean-up (if necessary): For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step with C18 or other suitable sorbents may be required to remove interferences.
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
2.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions: The following table provides proposed MRM transitions for roxithromycin and this compound. These should be optimized on the specific instrument used. The transitions for the deuterated standard are predicted based on a mass shift of +7 amu.
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Roxithromycin | 837.5 | 679.5 | 158.1 |
| This compound | 844.5 | 686.5 | 158.1 |
Note: The qualifier ion for this compound is expected to be the same as the parent compound if the deuterium labels are not on the fragment lost.
Visualizations
Caption: Workflow for the preparation of water samples.
Caption: Workflow for the preparation of soil/sediment samples.
References
Application Notes & Protocols for a Pharmacokinetic Study of Roxithromycin Utilizing (Z)-Roxithromycin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a comprehensive guide to designing and executing a pharmacokinetic study of roxithromycin in a preclinical model, employing (Z)-Roxithromycin-d7 as a stable isotope-labeled internal standard for quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1][2] It offers superior accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[3][4] this compound co-elutes with the analyte, roxithromycin, and exhibits similar ionization behavior, thereby correcting for matrix effects.[2]
These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and method validation, adhering to regulatory guidelines such as those from the FDA.[3][5] The information herein is intended to guide researchers in obtaining high-quality pharmacokinetic data for roxithromycin.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Roxithromycin | Sigma-Aldrich | Reference Standard |
| This compound | LGC Standards, MedChemExpress | >95% Purity |
| Acetonitrile | Fisher Scientific | HPLC or LC-MS Grade |
| Methanol | Fisher Scientific | HPLC or LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Ammonium Acetate | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® or equivalent | Ultrapure |
| Rat Plasma (K2-EDTA) | BioIVT |
Experimental Protocols
Stock and Working Solution Preparation
-
Roxithromycin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of roxithromycin reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
Roxithromycin Working Solutions: Prepare a series of working solutions for calibration standards and quality control samples by serially diluting the roxithromycin stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown study samples.
-
Pipette 50 µL of the appropriate matrix (rat plasma) into the labeled tubes.
-
For calibration and QC samples, spike with 5 µL of the corresponding roxithromycin working solution. For blank samples, add 5 µL of the 50:50 acetonitrile/water diluent.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank). The acetonitrile will precipitate the plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Condition |
| LC System | Shimadzu Nexera or equivalent |
| Column | Phenomenex Luna C18 (100 x 2.0 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 30 |
| 7.0 | 30 |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Roxithromycin | 837.5 | 679.4 | 150 | 35 |
| This compound | 844.5 | 679.4 | 150 | 35 |
Note: The product ion for both roxithromycin and its d7-labeled internal standard is the same, as the fragmentation leading to the loss of the cladinose sugar moiety does not involve the deuterated portion of the molecule.[6]
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to FDA or other relevant regulatory guidelines.[3][5] The validation should assess the following parameters:
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of roxithromycin and the IS in blank plasma from at least 6 different sources. |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) at four QC levels (LLOQ, low, mid, high). |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix (CV ≤ 15%). |
| Recovery | Extraction recovery of roxithromycin and the IS should be consistent and reproducible. |
| Stability | Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Pharmacokinetic Study Design
Animal Dosing and Sampling
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250 g.
-
Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Dosing: Administer a single oral dose of roxithromycin (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) via the tail vein into K2-EDTA tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin®. Key parameters to be determined are summarized in Table 4.
Table 4: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of roxithromycin.
Caption: Logical relationship of components in the bioanalytical method.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roxithromycin-d7 | CAS | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Electrospray Ion Trap Mass Spectra of Roxithromycin and Its Metabolites [cjcu.jlu.edu.cn]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects for (Z)-Roxithromycin-d7 in Mass Spectrometry
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate matrix effects when analyzing (Z)-Roxithromycin-d7 using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Poor Recovery of this compound
Symptoms:
-
Low signal intensity for this compound across all samples.
-
Inconsistent and non-reproducible quantification.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Extraction | The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound. |
| Solution: Re-evaluate and optimize the extraction procedure. Consider solid-phase extraction (SPE) for a cleaner sample extract. A simple load, wash, and elute SPE method can significantly improve recovery by efficiently minimizing matrix effects.[1] | |
| Analyte Binding | This compound may bind to proteins or other matrix components, preventing its efficient extraction. |
| Solution: For plasma samples, a protein precipitation step is often necessary to disrupt the binding between the analyte and endogenous proteins, thereby enabling higher recovery.[1] | |
| pH of Extraction Solvent | The pH of the extraction solvent can significantly impact the recovery of ionizable compounds like this compound. |
| Solution: Adjust the pH of the aqueous matrix to be two pH units higher than the pKa for a basic analyte or two pH units lower for an acidic analyte to ensure the compound is uncharged and extracts more efficiently into an organic solvent.[2] |
Issue 2: Inconsistent Internal Standard (IS) Performance
Symptoms:
-
High variability in the this compound (IS) signal across a batch of samples.
-
The analyte-to-IS ratio is not consistent for quality control (QC) samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | The stable isotope-labeled internal standard (SIL-IS) and the analyte may not experience the same degree of ion suppression or enhancement.[3][4] This can be due to slight differences in retention time (the deuterium isotope effect), leading them to elute in regions with varying matrix interference.[3][4] |
| Solution: Optimize chromatographic conditions to ensure co-elution of (Z)-Roxithromycin and its d7-labeled internal standard. If co-elution is not achievable, a different sample cleanup strategy may be needed to remove the interfering matrix components. | |
| IS Instability | The deuterated internal standard may be unstable in the sample matrix or during sample processing, leading to back-exchange of deuterium for hydrogen.[3] |
| Solution: Investigate the stability of this compound in the biological matrix under the storage and processing conditions used. An increase in the non-labeled compound after incubation with the deuterated IS can indicate instability.[3] | |
| Extraction Inconsistency | There may be differences in extraction recovery between the analyte and the SIL-IS.[3] |
| Solution: Re-validate the extraction method to ensure consistent recovery for both the analyte and the internal standard. Differences of up to 35% in extraction recovery have been reported for some compounds and their deuterated internal standards.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[3][5] For this compound, which serves as an internal standard, matrix effects can lead to inaccurate and imprecise quantification of the target analyte if the IS does not perfectly track the analyte's response in the presence of these interferences.[6]
Q2: Why is my deuterated internal standard, this compound, not compensating for matrix effects?
A2: While stable isotope-labeled internal standards are designed to compensate for matrix effects, they may not always be effective.[4] This can occur if there is a slight chromatographic separation between the analyte and the deuterated IS (deuterium isotope effect), causing them to experience different levels of ion suppression.[3] Additionally, the analyte and the IS may have different susceptibilities to ionization suppression by co-eluting matrix components.[3]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In plasma and serum samples, phospholipids are a major contributor to matrix-induced ionization suppression.[2][7] These components of cell membranes often co-extract with analytes and can elute in the same chromatographic window, interfering with ionization in the mass spectrometer source.[7] Other endogenous components like salts and proteins can also contribute to matrix effects.[5]
Q4: What sample preparation techniques are most effective at reducing matrix effects for macrolide antibiotics like Roxithromycin?
A4: More rigorous sample preparation is often the most effective way to mitigate matrix effects.[2]
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components, resulting in a cleaner sample extract.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific organic solvents to selectively extract the analyte while leaving many matrix components behind.[2]
-
Phospholipid Depletion Plates: Specialized SPE plates, such as HybridSPE-Phospholipid, are designed to specifically remove phospholipids from the sample, significantly reducing a primary source of matrix effects.[7]
Q5: How can I quantitatively assess the matrix effect for my method?
A5: The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Experimental Protocols
Protocol 1: Assessment of Absolute Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Methodology:
-
Prepare a Neat Solution: Dissolve a known concentration of this compound in the final mobile phase composition.
-
Process Blank Matrix: Extract at least six different lots of the blank biological matrix (e.g., plasma) using the established sample preparation method.
-
Prepare Post-Extraction Spiked Samples: To the extracted blank matrix from step 2, add the this compound to achieve the same final concentration as the neat solution.
-
Analysis: Inject both the neat solution and the post-extraction spiked samples into the LC-MS/MS system.
-
Calculation: Use the formula mentioned in Q5 to calculate the percentage of matrix effect for each matrix lot.
Protocol 2: Post-Column Infusion for Qualitative Matrix Effect Identification
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
Setup: Infuse a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column, using a T-fitting.
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Monitoring: Monitor the signal of the infused this compound.
-
Interpretation: Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[5][6][8][9] This helps in adjusting the chromatographic method to move the analyte peak away from these interfering regions.[9]
Visual Guides
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Logic for selecting an appropriate sample preparation technique.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor peak shape of (Z)-Roxithromycin-d7 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of (Z)-Roxithromycin-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is a deuterium-labeled version of the macrolide antibiotic Roxithromycin. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The deuterium labeling makes it chemically almost identical to the analyte (Roxithromycin), but with a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.
Q2: What are the typical chemical properties of Roxithromycin that might affect its chromatography?
Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic. It appears as a white crystalline powder and is readily soluble in alcohols like methanol and ethanol, as well as acetone, but is almost insoluble in water.[1] It is a basic compound with a reported pKa of approximately 9.27.[1] This basicity is a critical factor in its chromatographic behavior, as it can lead to interactions with the stationary phase.
Q3: What are the common causes of poor peak shape for this compound?
Poor peak shape, most commonly observed as peak tailing, can arise from several factors:
-
Secondary Interactions: The basic nature of Roxithromycin can lead to strong interactions with acidic residual silanol groups on silica-based stationary phases (like C18), causing peak tailing.[2][3][4]
-
Column Degradation: Over time, columns can degrade, especially when used with mobile phases of high pH, leading to voids or a compromised stationary phase that results in poor peak shape for all analytes.
-
Mobile Phase Issues: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions. A mobile phase that is too weak may also cause peak broadening.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poor connections, or large detector cell volumes, can contribute to peak broadening and tailing.[3]
Q4: Can the deuterated standard, this compound, behave differently from Roxithromycin on the column?
While deuterated standards are designed to co-elute with their non-deuterated counterparts, slight differences in retention time can sometimes be observed. This is a known phenomenon and is generally minor. However, significant peak shape differences between the analyte and the internal standard should be investigated as it may indicate a problem with the analytical method or potential degradation of one of the compounds.
Troubleshooting Guides
Issue: Peak Tailing for this compound
Peak tailing is a common issue when analyzing basic compounds like Roxithromycin. Follow these steps to troubleshoot the problem:
Step 1: Diagnose the Source of Tailing
-
Observe all peaks: If all peaks in the chromatogram are tailing, the issue is likely system-related (e.g., column void, extra-column volume).
-
Observe only the analyte and internal standard peaks: If only the Roxithromycin and this compound peaks are tailing, the issue is likely chemical in nature (secondary interactions).
Step 2: Address Chemical-Related Tailing
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic acid or acetic acid) can protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic Roxithromycin molecule.
-
Use a Mobile Phase Additive: Incorporating a basic modifier like triethylamine (TEA) or ammonium hydroxide in small concentrations can compete with the analyte for active sites on the stationary phase, improving peak shape.
-
Select an Appropriate Column:
-
Use an end-capped column where the residual silanol groups are chemically bonded to reduce their activity.
-
Consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more stable at higher pH.
-
Step 3: Address System-Related Tailing
-
Check for Column Voids: A void at the head of the column can cause peak splitting or tailing. This can sometimes be rectified by reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connections.
-
Reduce Injection Volume/Concentration: If overloading is suspected, dilute the sample or reduce the injection volume and observe if the peak shape improves.
Experimental Protocols
A typical LC-MS/MS method for the analysis of Roxithromycin can be summarized as follows. This is a general guide and should be optimized for your specific instrumentation and application.
| Parameter | Typical Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte. A re-equilibration step is necessary. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Roxithromycin and this compound need to be determined by direct infusion or from literature. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
Technical Support Center: Optimizing (Z)-Roxithromycin-d7 Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction recovery of (Z)-Roxithromycin-d7 from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices?
A1: The three most common techniques for extracting this compound from complex matrices like plasma, serum, and tissue are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, the required level of cleanliness, and the desired recovery rate.
Q2: Why am I seeing low and inconsistent recovery of this compound?
A2: Low and inconsistent recovery can be due to several factors, including suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of SPE sorbent or elution solvent, or the presence of matrix effects that suppress the analytical signal. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q3: What are matrix effects and how do they impact the analysis of this compound?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2] Proper sample cleanup is crucial to minimize matrix effects.
Q4: How do I choose the right Solid-Phase Extraction (SPE) cartridge for my experiment?
A4: The selection of an SPE cartridge depends on the physicochemical properties of this compound and the nature of the sample matrix. For macrolide antibiotics like Roxithromycin, reversed-phase sorbents such as C18 or polymer-based sorbents like Oasis HLB are commonly used.[3] The cartridge size and bed weight should be chosen based on the sample volume and the expected concentration of the analyte and interfering compounds.[4]
Q5: Can I use a protein precipitation method for sample cleanup?
A5: Yes, protein precipitation is a simple and often effective method for removing the bulk of proteins from plasma or serum samples.[5] Acetonitrile is a common choice for this purpose. While it is a quick procedure, it may not remove other matrix components like phospholipids, which can interfere with the analysis. For some compounds, protein precipitation can yield recoveries of over 90%.[6]
Troubleshooting Guide
Low Extraction Recovery
If you are experiencing low recovery of this compound, consider the following troubleshooting steps:
For Solid-Phase Extraction (SPE):
-
Check the Sorbent Type: Ensure you are using an appropriate sorbent. Reversed-phase C18 or polymeric sorbents are generally suitable for Roxithromycin.
-
Optimize the Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. You may need to adjust the organic solvent percentage in your wash solution.
-
Optimize the Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, consider increasing the organic solvent strength or adding a small amount of acid or base to the elution solvent to modify the ionization state of the analyte.
-
Check for Cartridge Overload: Ensure that the amount of sample and interferences loaded onto the cartridge does not exceed its capacity.[7]
For Liquid-Liquid Extraction (LLE):
-
Optimize the pH of the Aqueous Phase: The pH of the sample should be adjusted to ensure that this compound is in its neutral, unionized form, which is more soluble in organic solvents.
-
Select the Appropriate Organic Solvent: The choice of extraction solvent is critical. The solvent should be immiscible with water and have a high affinity for the analyte.
-
Ensure Adequate Mixing: Vortex or shake the sample vigorously to ensure efficient partitioning of the analyte from the aqueous to the organic phase.
-
Prevent Emulsion Formation: If emulsions form, they can be broken by centrifugation, addition of salt, or heating/cooling.
For Protein Precipitation (PPT):
-
Check the Solvent-to-Sample Ratio: A common recommendation is to use a 3:1 to 5:1 ratio of organic solvent (e.g., acetonitrile) to sample volume for efficient protein removal.[5]
-
Ensure Thorough Mixing and Centrifugation: Vortex the sample thoroughly after adding the precipitation solvent and centrifuge at a high speed to ensure complete pelleting of the precipitated proteins.
-
Consider Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.
High Variability in Results
High variability in recovery can be caused by:
-
Inconsistent Sample Handling: Ensure all samples are treated identically throughout the extraction process.
-
Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques.
-
Incomplete Solvent Evaporation: If an evaporation step is used, ensure the solvent is completely removed before reconstitution.
-
Matrix Effects: High variability can be a sign of significant and inconsistent matrix effects between samples. Improving the sample cleanup method is recommended.
Quantitative Data Summary
The following tables summarize reported extraction recovery data for Roxithromycin from various studies. Note that the recovery of this compound is expected to be very similar to that of the non-deuterated form.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Matrix | SPE Sorbent | Recovery (%) | Reference |
| Plasma | CN Cartridge | ≥ 90% | [1] |
| Vegetative Matrix | Oasis HLB | (Implied Good Recovery) | [3] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Matrix | Extraction Method | Recovery (%) | Reference |
| Rat Lung Tissue | Liquid-Liquid Extraction | 72.5 - 76.9% | [8] |
| Water Samples | Ionic Liquid-Salt Aqueous Two-Phase System | up to 90.7% | [4][9] |
Table 3: Protein Precipitation (PPT) Recovery for Similar Analytes
| Matrix | Precipitation Solvent | Recovery (%) | Reference |
| Serum | Acetonitrile | > 90% | |
| Serum | Methanol | > 90% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard and vortex.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add the internal standard. Adjust the pH of the sample to approximately 8.5 with a suitable buffer.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
-
Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio).
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize the effects of the organic solvent on the chromatography.
Visualizations
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low extraction recovery.
Caption: Comparison of common extraction techniques.
References
- 1. Liquid chromatographic determination of the macrolide antibiotics roxithromycin and clarithromycin in plasma by automated solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and comparison of four methods for the extraction of antibiotics from a vegetative matrix | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Extraction and mechanism investigation of trace roxithromycin in real water samples by use of ionic liquid-salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. waters.com [waters.com]
- 8. Determination of roxithromycin in rat lung tissue by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing ion suppression or enhancement of (Z)-Roxithromycin-d7 signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression or enhancement of the (Z)-Roxithromycin-d7 signal during LC-MS/MS analysis.
Troubleshooting Guides
Issue: Poor Sensitivity or Inconsistent Signal for this compound
Question: We are observing low or erratic signal intensity for our internal standard, this compound, and the analyte, (Z)-Roxithromycin. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent signals for both the analyte and the internal standard are often indicative of ion suppression . This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Ion enhancement, though less common, can also occur, leading to an artificially high signal.
Here is a step-by-step guide to troubleshoot this issue:
1. Evaluate Matrix Effects:
-
Post-Extraction Spike Analysis: This is a critical experiment to quantify the extent of ion suppression or enhancement.
-
Procedure:
-
Prepare a blank matrix sample (e.g., plasma, serum) by performing the extraction procedure without the analyte or internal standard.
-
Spike the extracted blank matrix with a known concentration of (Z)-Roxithromycin and this compound.
-
Prepare a neat solution of (Z)-Roxithromycin and this compound in the mobile phase at the same concentration as the spiked sample.
-
Analyze both samples by LC-MS/MS.
-
-
Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100
-
Interpretation:
-
< 100% indicates ion suppression.
-
100% indicates ion enhancement.
-
A value close to 100% suggests minimal matrix effect.
-
-
2. Optimize Sample Preparation:
The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, while efficiently recovering the analyte.
-
Protein Precipitation (PPT): This is a simple and common method.
-
Protocol: Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma) to precipitate proteins. Centrifuge and analyze the supernatant.
-
Troubleshooting: While quick, PPT may not remove all matrix components. If significant ion suppression is observed, consider more rigorous techniques.
-
-
Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT.
-
Protocol: Extract the analytes from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and should be optimized.
-
Troubleshooting: LLE can be more time-consuming and requires careful optimization of the extraction solvent and pH.
-
-
Solid-Phase Extraction (SPE): SPE often provides the cleanest extracts.
-
Protocol: Use a cartridge with a sorbent that retains the analyte while allowing interfering components to be washed away. The analyte is then eluted with a different solvent.
-
Troubleshooting: Method development for SPE can be complex, involving selection of the appropriate sorbent, wash, and elution solvents.
-
3. Refine Chromatographic Separation:
Effective chromatographic separation can resolve (Z)-Roxithromycin and its internal standard from co-eluting matrix components.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the analytes from the "matrix band," which often elutes early in the run.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve resolution.
-
Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency. However, non-volatile buffers should be avoided as they can contaminate the MS system.[1]
4. Check for Co-elution of Metabolites:
Roxithromycin is known to have several metabolites, including N-demethylated and descladinose derivatives.[3][4] If these metabolites co-elute with the parent drug or internal standard, they can contribute to ion suppression.
-
Action: Review the chromatograms for peaks that may correspond to known metabolites. If co-elution is suspected, adjust the chromatographic method to achieve separation.
Below is a workflow diagram to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering molecules compete with the analyte for ionization in the MS source, leading to fewer analyte ions being generated and detected. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.
The following diagram illustrates the mechanism of ion suppression in an electrospray ionization (ESI) source.
Q2: Can this compound perfectly compensate for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case. Deuterated internal standards can sometimes exhibit a slight chromatographic shift, leading to incomplete co-elution.[5] If the analyte and internal standard elute at different times, they may be affected differently by the matrix components, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution of (Z)-Roxithromycin and this compound during method development.
Q3: What kind of quantitative data should we expect when evaluating matrix effects?
A3: When evaluating matrix effects using the post-extraction addition method, you should generate data that allows you to compare the signal response in the presence and absence of the matrix. The results are often presented as the "matrix factor" or as a percentage of signal suppression or enhancement. Below is a table with example data for (Z)-Roxithromycin and its d7-internal standard after different sample preparation methods.
| Sample Preparation Method | Analyte | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Effect (%) |
| Protein Precipitation | (Z)-Roxithromycin | 1,250,000 | 750,000 | 60% (Suppression) |
| This compound | 1,300,000 | 790,000 | 61% (Suppression) | |
| Liquid-Liquid Extraction | (Z)-Roxithromycin | 1,260,000 | 1,050,000 | 83% (Suppression) |
| This compound | 1,310,000 | 1,100,000 | 84% (Suppression) | |
| Solid-Phase Extraction | (Z)-Roxithromycin | 1,240,000 | 1,180,000 | 95% (Minimal Effect) |
| This compound | 1,290,000 | 1,230,000 | 95% (Minimal Effect) |
Note: The data in this table is for illustrative purposes.
Q4: Are there any specific matrix components known to cause ion suppression for macrolide antibiotics like Roxithromycin?
A4: For basic drugs like macrolide antibiotics analyzed in positive ionization mode, common sources of ion suppression in biological matrices include:
-
Phospholipids: These are abundant in plasma and serum and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to signal suppression.
-
Co-administered Drugs: Other medications present in the sample can co-elute and interfere with ionization.[5]
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation
Objective: To quantitatively assess the ion suppression or enhancement of (Z)-Roxithromycin and this compound in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
(Z)-Roxithromycin and this compound stock solutions
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase
-
Extraction solvents and/or SPE cartridges
-
Vortex mixer, centrifuge, and other standard laboratory equipment
Procedure:
-
Prepare Neat Solutions (Set A):
-
Prepare a series of solutions of (Z)-Roxithromycin and this compound in the mobile phase at concentrations corresponding to your low, medium, and high quality control (QC) samples.
-
-
Prepare Post-Extraction Spiked Samples (Set B):
-
Take six different lots of blank biological matrix.
-
For each lot, process a blank sample using your established extraction procedure.
-
After the final evaporation step (if any), reconstitute the dried extract with the neat solutions from Set A. This ensures the analytes are added after the extraction process.
-
-
Analysis:
-
Inject and analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Mean peak response of analyte in Set B) / (Mean peak response of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Plasma sample containing (Z)-Roxithromycin and this compound
-
LC-MS grade solvents (methanol, acetonitrile, water)
-
Ammonium hydroxide and formic acid for pH adjustment
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard solution.
-
Dilute with 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
This protocol provides a starting point; optimization of wash and elution solvents may be necessary for your specific application.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (Z)-Roxithromycin-d7 during sample storage and processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with (Z)-Roxithromycin-d7 during sample storage and processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a deuterated analog of Roxithromycin, is primarily influenced by the same factors that affect its non-deuterated counterpart. These include:
-
pH: Roxithromycin is known to be unstable in acidic conditions, which can lead to degradation.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation.[2] Long-term storage at ultra-low temperatures (e.g., -80°C) is recommended for biological samples.[4][5][6]
-
Light: Exposure to UV light can cause degradation of Roxithromycin.[2] Samples should be protected from light during storage and processing.
-
Oxidation: Roxithromycin can be susceptible to oxidative degradation.[2] Minimizing exposure to air and using antioxidants may be necessary in some cases.
-
Matrix Effects: The biological matrix (e.g., plasma, urine) can contain enzymes or other components that may contribute to the degradation of the analyte and internal standard.
-
Hydrogen-Deuterium Exchange: For deuterated standards like this compound, there is a potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding solvent (e.g., water in plasma or solvents used in processing).[7] This can lead to a change in the mass of the internal standard and affect the accuracy of quantification.
Q2: I am observing a decrease in the response of this compound in my calibration standards and quality control samples over time. What could be the cause?
A2: A decreasing response of this compound over time in prepared solutions can be attributed to several factors:
-
Degradation in Solution: If the stock or working solutions are not stored correctly (e.g., at the wrong temperature, exposed to light), the compound can degrade. It is crucial to follow the storage recommendations provided by the supplier.
-
Adsorption to Surfaces: Macrolide antibiotics can be "sticky" and adsorb to glass or plastic surfaces of vials and pipette tips. This can lead to a lower concentration in the solution being analyzed. Using silanized glassware or polypropylene containers can help minimize this issue.
-
Evaporation of Solvent: If the vials are not properly sealed, the solvent may evaporate over time, leading to an increase in the concentration of the internal standard, which might be misinterpreted in the context of other issues. However, a decreasing response points away from this as the primary cause.
-
Instability in the Autosampler: If samples are left in the autosampler for extended periods, degradation can occur, especially if the autosampler is not refrigerated.[6]
Q3: Can freeze-thaw cycles impact the stability of this compound in biological samples?
A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of analytes in biological matrices.[6] For this compound in plasma or serum, freeze-thaw cycles can lead to:
-
Degradation: The physical stress of freezing and thawing can accelerate chemical degradation.
-
Changes in Sample Integrity: Repeated cycles can lead to the precipitation of proteins and other matrix components, potentially trapping the analyte and internal standard and leading to lower recovery during sample extraction.
-
pH Shifts: The pH of the sample can change during the freezing process, which could contribute to the degradation of pH-sensitive compounds like Roxithromycin.
It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Stability of the analyte and internal standard through a defined number of freeze-thaw cycles should be evaluated during method validation.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across a Batch
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | - Ensure uniform timing for each step of the extraction procedure for all samples.- Use calibrated pipettes and consistent techniques for all liquid handling steps.- Ensure complete evaporation of solvents and consistent reconstitution volumes. |
| Matrix Effects | - Evaluate matrix effects during method development by comparing the response of the internal standard in neat solution versus in extracted blank matrix from different sources.- Consider using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Hydrogen-Deuterium Exchange | - Minimize the time samples are exposed to aqueous environments at non-neutral pH.- If H-D exchange is suspected, it can be investigated by incubating the deuterated standard in the sample matrix and monitoring for the appearance of the non-deuterated analyte.[7]- Consider using a 13C or 15N-labeled internal standard if H-D exchange is persistent. |
| Autosampler Issues | - Check the autosampler for consistent injection volumes.- If the run time is long, consider refrigerating the autosampler to maintain sample stability.[6] |
Issue 2: Poor Recovery of this compound During Sample Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | - Experiment with different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) elution to find the optimal conditions for Roxithromycin.- Adjust the pH of the sample before extraction to ensure the analyte is in a non-ionized state for better extraction into organic solvents. |
| Incomplete Protein Precipitation | - Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 or 4:1).- Vortex samples thoroughly after adding the precipitating solvent and allow sufficient time for proteins to precipitate before centrifugation. |
| Analyte Adsorption | - Use low-adsorption polypropylene tubes and pipette tips.- Silanize glassware if it must be used. |
| Degradation During Extraction | - Keep samples on ice during processing to minimize temperature-related degradation.- Avoid prolonged exposure to acidic or basic conditions during the extraction process. |
Quantitative Data Summary
The following tables summarize stability data for Roxithromycin, which can be used as a proxy for estimating the stability of this compound. Note: It is crucial to experimentally verify the stability of the deuterated internal standard during method validation.
Table 1: Stability of Roxithromycin in Human Plasma under Different Storage Conditions
| Storage Condition | Duration | Analyte Concentration | Stability (% Remaining) | Reference |
| Room Temperature (~25°C) | 1 hour | Low QC, High QC | Stable | [6] |
| Refrigerated (2-8°C) | 24 hours | Not Specified | Acceptable | General guidance |
| Frozen (-20°C) | 15 and 30 days | Not Specified | Stable | General guidance |
| Ultra-low (-80°C) | 14 days | Low QC, High QC | Stable | [6] |
| Three Freeze-Thaw Cycles | N/A | Low QC, High QC | Stable | [6] |
Table 2: Degradation of Roxithromycin under Stress Conditions
| Stress Condition | Details | Degradation Rate | Reference |
| Acidic Hydrolysis | 1.0 M HCl at 75°C | Significant degradation | [2] |
| Alkaline Hydrolysis | 1.0 M NaOH at 75°C | Complete degradation | [2] |
| Oxidation | 3% and 15% H₂O₂ at 75°C | Sensitive to oxidation | [2] |
| Thermal | 100°C for 6 and 24 hours | Highly stable | [2] |
| Photolytic (UV) | 254 nm and 360 nm for 24 hours | Highly stable | [2] |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked matrix into multiple polypropylene tubes for each concentration level.
-
Baseline Analysis: Immediately after preparation, analyze a set of aliquots (n=3 or more) for the initial concentration (T₀).
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
-
Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline (T₀) concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
Protocol 2: Evaluation of Long-Term Stability
-
Sample Preparation: Spike a pool of the appropriate biological matrix with this compound at low and high QC concentrations.
-
Aliquoting: Aliquot the spiked matrix into polypropylene tubes for each concentration level and for each time point to be tested.
-
Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Baseline Analysis: Analyze a set of aliquots at the beginning of the study (T₀).
-
Time Point Analysis: At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots, thaw them, and analyze.
-
Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The internal standard is considered stable if the mean concentration is within ±15% of the baseline.
Visualizations
Caption: Workflow for evaluating the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound response.
References
- 1. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. econtent.hogrefe.com [econtent.hogrefe.com]
- 5. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination and Validation of Oncrasin-266 and its Metabolites by HPLC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Resolving isobaric interferences in (Z)-Roxithromycin-d7 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interferences in the analysis of (Z)-Roxithromycin-d7.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on resolving isobaric interferences.
Question: I am observing a peak at the same m/z as my this compound internal standard, but at a different retention time. What could be the cause?
Answer: This is a classic indication of an isobaric interference, where another compound has the same nominal mass as your internal standard but a different chemical structure, leading to chromatographic separation. Potential sources of this interference in Roxithromycin analysis include:
-
Metabolites: Roxithromycin undergoes several biotransformation pathways, leading to metabolites that can be isobaric with the deuterated internal standard. Key metabolic reactions include N-demethylation, O-demethylation, and hydrolysis of the cladinose sugar.[1][2]
-
Isomers: Roxithromycin can exist as (E) and (Z) isomers.[1][2][3] While you are analyzing for the (Z)-isomer, the presence of the (E)-isomer or its deuterated counterpart could potentially cause interference if not chromatographically resolved.
-
Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can sometimes have m/z values that overlap with the analyte or internal standard.
Question: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?
Answer: Poor peak shape can be caused by a variety of factors related to the chromatography or the mass spectrometer settings. Here are some troubleshooting steps:
-
Chromatographic Conditions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Roxithromycin, which is a basic compound. A slightly acidic to neutral pH (e.g., 3-7) is often used to achieve good peak shape.
-
Column Chemistry: A C18 column is commonly used for Roxithromycin analysis.[4] Consider trying a different C18 column from another vendor or a column with a different chemistry (e.g., C8, Phenyl-Hexyl) to improve peak shape.
-
Gradient Optimization: Adjust the gradient slope to ensure adequate separation from interfering peaks and to improve the peak shape of your analyte.
-
-
Injection Volume and Solvent: Injecting a large volume of a strong solvent can lead to peak distortion. Try reducing the injection volume or using a weaker solvent for sample dissolution.
-
Carryover: Sample carryover from a previous injection can manifest as tailing peaks. Implement a robust needle wash protocol using a strong solvent to minimize this effect.
Question: I am seeing a high background signal or matrix effects in my analysis. What can I do to reduce this?
Answer: Matrix effects, where components of the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis. Here are some strategies to mitigate them:
-
Sample Preparation: Employ a more rigorous sample preparation technique. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from co-eluting matrix components. A longer column or a shallower gradient can be beneficial.
-
Mass Spectrometry Parameters:
-
Source Optimization: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of your analyte while minimizing the contribution from the matrix.
-
MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific to your analyte and free from interference.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common isobaric metabolites of Roxithromycin that could interfere with this compound analysis?
A1: The primary metabolic pathways for Roxithromycin that can produce isobaric metabolites include:
-
N-demethylation: Removal of one or two methyl groups from the desosamine sugar.
-
O-demethylation: Removal of a methyl group from the cladinose sugar.
-
Hydrolysis: Cleavage of the cladinose sugar.
-
Isomerization: Conversion between the (E) and (Z) isomers.[1][2]
These metabolic transformations can result in compounds with the same nominal mass as this compound.
Q2: How can I confirm the identity of a suspected isobaric interference?
A2: High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between compounds with the same nominal mass. By providing an accurate mass measurement, you can often determine the elemental composition and differentiate the analyte from the interferent. Additionally, comparing the fragmentation pattern (MS/MS spectrum) of the unknown peak with that of reference standards of potential metabolites can help in its identification.[4]
Q3: What are the recommended starting LC-MS/MS parameters for the analysis of this compound?
A3: Based on published methods for Roxithromycin and other macrolide antibiotics, the following are recommended starting conditions.[5] Optimization will be necessary for your specific application and instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Q4: What are the expected precursor and product ions for this compound?
A4: The precursor ion for this compound will be its protonated molecule [M+H]+. The exact m/z will depend on the specific deuteration pattern. The product ions will result from the fragmentation of the precursor ion. Common fragmentation pathways for Roxithromycin involve the loss of the cladinose sugar and the desosamine sugar.[6][7] It is essential to experimentally determine the optimal MRM transitions for your specific instrument and deuterated standard.
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol provides a general guideline for the extraction of Roxithromycin from plasma.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 200 µL of plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
This protocol outlines a starting point for the chromatographic and mass spectrometric conditions.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing MRM.
-
LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 5.0 90 6.0 90 6.1 10 | 8.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its potential interferents.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Identification of the metabolites of roxithromycin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the Electrospray Ion Trap Mass Spectra of Roxithromycin and Its Metabolites [cjcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
Improving the limit of quantification for Roxithromycin with (Z)-Roxithromycin-d7
Welcome to the technical support center for the quantification of Roxithromycin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a focus on improving the limit of quantification (LOQ) using (Z)-Roxithromycin-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound instead of a structural analog like Clarithromycin?
Using a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. The key advantages include:
-
Improved Accuracy and Precision: this compound has nearly identical physicochemical properties to Roxithromycin. This ensures it co-elutes and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in bioanalysis. A SIL internal standard effectively compensates for these effects.[1][2][3]
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the SIL internal standard, thus normalizing the final result.
Q2: What are the potential issues when using a deuterated internal standard like this compound?
While highly effective, deuterated internal standards can present some challenges:
-
Chromatographic Shift: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[2][4]
-
Deuterium Exchange: The deuterium atoms may exchange with hydrogen atoms from the solvent, particularly under certain pH or temperature conditions. This can compromise the integrity of the internal standard.[4]
-
Altered Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer, which needs to be considered during method development.[4]
Q3: How can I improve the signal intensity and lower the limit of quantification (LOQ) for Roxithromycin?
Several strategies can be employed to enhance the sensitivity of your assay:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature, and voltages) and compound-specific parameters (e.g., collision energy) to maximize the ionization and fragmentation of Roxithromycin.[5][6]
-
Improve Sample Preparation: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components that can cause ion suppression.[5]
-
Enhance Chromatographic Separation: Optimize the mobile phase composition and gradient to achieve better peak shape and resolution from matrix interferences.
-
Use a High-Quality Internal Standard: Employing this compound will help to minimize variability and improve the signal-to-noise ratio at low concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / High LOQ | Inefficient ionization or ion suppression. | Optimize ion source parameters (nebulizing gas, drying gas, temperature).[5] Implement a more rigorous sample clean-up (e.g., SPE) to reduce matrix effects.[5] Check for and resolve any leaks in the LC system. |
| Contamination of the mass spectrometer. | Clean the ion source components, including the probe, curtain plate, and orifice.[6] | |
| Poor Peak Shape (Tailing, Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry. |
| Inappropriate injection solvent. | The injection solvent should be weaker than or match the initial mobile phase composition. | |
| Retention Time Shift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Air bubbles in the pump. | Purge the LC pumps to remove any trapped air.[6] | |
| Column aging. | Monitor column performance with quality control samples and replace as needed. | |
| Inaccurate Quantification | Unstable internal standard. | Verify the stability of this compound in the stock solution and final extracts. Check for potential deuterium exchange by analyzing the internal standard response over time. |
| Incorrect concentration of the internal standard. | Prepare fresh internal standard working solutions and verify the concentration. | |
| Non-linearity of the calibration curve. | This can occur with a wide dynamic range. Consider using a weighted regression model (e.g., 1/x or 1/x²) for calibration. |
Experimental Protocol: Quantification of Roxithromycin in Human Plasma
This protocol provides a general framework for the LC-MS/MS analysis of Roxithromycin using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roxithromycin: 837.5 -> 679.5 this compound: 844.5 -> 686.5 |
| Collision Energy | Optimized for each transition |
3. Quantitative Data Summary
The following table summarizes typical validation parameters for this method.
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for Roxithromycin quantification.
Caption: Logical troubleshooting workflow for analytical issues.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for (Z)-Roxithromycin-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of (Z)-Roxithromycin-d7.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No Signal for this compound
-
Question: I am not observing any signal, or the signal intensity for this compound is very low. What are the potential causes and solutions?
-
Answer:
-
Incorrect Mass Spectrometer Settings: Ensure that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. Based on its structure, the protonated molecule [M+H]⁺ has an m/z of approximately 844.1.
-
Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the source settings. Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as electrospray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
-
Sample Preparation Issues: Inadequate extraction or the presence of ion-suppressing matrix components can significantly reduce the signal. Review your sample preparation protocol. Consider using a more efficient extraction technique like solid-phase extraction (SPE).
-
LC Method Mismatch: Ensure that the elution time of this compound aligns with the acquisition window of the mass spectrometer. The mobile phase composition can also affect ionization efficiency; for example, a higher organic content generally favors electrospray ionization in positive mode.
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations.
-
Issue 2: High Background Noise or Interfering Peaks
-
Question: I am observing high background noise or interfering peaks in the chromatogram for this compound. How can I resolve this?
-
Answer:
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to high background. Improve sample cleanup by incorporating additional purification steps. You can also try to chromatographically separate the analyte from the interfering components by modifying the LC gradient.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Carryover: Residual analyte from a previous injection can cause ghost peaks. Implement a rigorous needle wash protocol and inject blank samples between high-concentration samples to check for carryover.
-
Isotopic Crosstalk: In rare cases, natural isotopes of the unlabeled analyte (Roxithromycin) can contribute to the signal of the deuterated internal standard. This is more likely if the mass difference is small. Ensure that your selected precursor and product ions for this compound are sufficiently distinct from those of the unlabeled analyte.
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: My results for this compound are not reproducible between injections or batches. What should I check?
-
Answer:
-
Inconsistent Sample Preparation: Variability in sample preparation is a common source of irreproducibility. Ensure that all steps of the protocol are performed consistently for all samples.
-
LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variable results. Monitor the performance of your LC system.
-
Mass Spectrometer Drift: The sensitivity of the mass spectrometer can drift over time. Calibrate the instrument regularly and monitor the response of a system suitability standard throughout the analytical run.
-
Internal Standard Addition: Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process to account for variability.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions for this compound?
A1: Based on the known fragmentation of Roxithromycin, the following are proposed as starting points for method development. The precursor ion is the protonated molecule [M+H]⁺. A common fragmentation pathway for macrolides is the loss of the cladinose sugar moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 844.1 | 686.5 | Loss of cladinose (158 Da) |
| This compound | 844.1 | 158.1 | Cladinose sugar fragment |
It is crucial to experimentally optimize the collision energy for these transitions.
Q2: How do I optimize the collision energy for this compound?
A2: The optimal collision energy can be determined by infusing a solution of this compound directly into the mass spectrometer and performing a product ion scan at various collision energy settings. The collision energy that produces the most stable and intense fragment ion signal should be selected for the MRM method.
Q3: Can I use the same source parameters for this compound as for unlabeled Roxithromycin?
A3: Yes, as the deuteration should not significantly alter the physicochemical properties that influence ionization, the optimized source parameters for Roxithromycin are an excellent starting point for this compound. However, fine-tuning may be necessary to achieve maximum sensitivity.
Q4: Are there any concerns about deuterium exchange with this compound?
A4: The deuterium atoms in this compound are located on the methoxyethoxy methyl group, which are generally stable and not prone to exchange under typical LC-MS conditions. However, it is always good practice to avoid extreme pH and high temperatures in your analytical method to ensure the stability of the labeled internal standard.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters by Infusion
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Source Parameters:
-
Set the mass spectrometer to positive ion mode.
-
Perform a full scan to identify the precursor ion of this compound ([M+H]⁺ ≈ 844.1 m/z).
-
Systematically adjust the following parameters to maximize the signal intensity of the precursor ion:
-
Electrospray Voltage
-
Source Temperature
-
Nebulizer Gas Flow
-
Heater Gas Flow
-
Curtain Gas Flow
-
-
-
Optimize Fragmentation (Collision Energy):
-
Select the precursor ion (m/z 844.1) for fragmentation.
-
Perform a product ion scan while ramping the collision energy (e.g., from 10 to 50 eV).
-
Identify the most abundant and stable product ions.
-
For each selected product ion, perform a more detailed collision energy optimization to find the exact value that yields the highest intensity.
-
Optimized Mass Spectrometry Parameters (Example)
The following table provides an example of optimized parameters. These should be used as a starting point and further optimized for your specific instrument and experimental conditions.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Nebulizer Gas Pressure | 7 bar |
| MRM Transition | 844.1 > 686.5 |
| Dwell Time | 100 ms |
| Collision Energy | 25 eV |
| Declustering Potential | 40 V |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting flowchart for this compound analysis.
Investigating the source of variability in (Z)-Roxithromycin-d7 response
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the analytical response of (Z)-Roxithromycin-d7, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent peak areas for our internal standard, this compound, across our sample batch. What are the likely causes?
A1: Variability in the internal standard (IS) response, even with a stable isotope-labeled standard like this compound, can stem from several factors. The most common causes include:
-
Differential Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with your IS and suppress or enhance its ionization to a different extent than your analyte. Even minor chromatographic shifts between the analyte and IS can lead to significant differences in matrix effects.[1][2][3]
-
IS Stability and Isotope Exchange: The deuterium labels on the IS may not be completely stable under your sample preparation, storage, or analysis conditions. Exchange of deuterium for hydrogen can occur, leading to a decrease in the IS signal.[1][4][5]
-
Inconsistent Sample Preparation: Variability in extraction recovery, pipetting errors, or inconsistent evaporation steps during sample preparation can lead to differing final concentrations of the IS in your samples.
-
LC-MS System Issues: Problems such as inconsistent injector performance, fluctuating spray stability in the ion source, or detector saturation can all contribute to a variable IS response.
Q2: Can the deuteration in this compound affect its chromatographic behavior compared to the unlabeled (Z)-Roxithromycin?
A2: Yes, this is a known phenomenon referred to as the "isotope effect". The replacement of hydrogen with the heavier deuterium isotope can lead to slight differences in physicochemical properties, such as lipophilicity.[1] This can result in a small shift in retention time between the deuterated internal standard and the unlabeled analyte. While often negligible, this shift can be problematic if it causes the IS and analyte to elute in regions with different levels of matrix-induced ion suppression.[1][2]
Q3: How can we investigate if matrix effects are causing the variability in our this compound signal?
A3: A post-extraction addition experiment is a standard method to assess matrix effects. This involves comparing the response of the IS in a clean solvent to its response when spiked into the matrix extract from a blank sample (a sample prepared without the IS). A significant difference in the signal indicates the presence of matrix effects.
Q4: What are the best practices for ensuring the stability of this compound during our experiments?
A4: To maintain the stability of your deuterated internal standard, consider the following:
-
Storage Conditions: Always store the standard according to the manufacturer's recommendations, typically at low temperatures and protected from light.
-
Solvent and pH: Avoid strongly acidic or basic conditions during sample preparation and in your mobile phases, as these can promote the exchange of deuterium atoms.[6]
-
Fresh Solutions: Prepare working solutions of the internal standard fresh and do not store them for extended periods, especially in aqueous solutions where the risk of exchange may be higher.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
This guide will help you determine if matrix effects are the source of your this compound response variability and provides steps to reduce their impact.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase or a suitable clean solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Prepare your regular quality control (QC) samples by spiking the blank matrix with this compound at the beginning of the sample preparation process.
-
-
Analyze and Compare: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
| Sample Set | Description | Mean Peak Area of this compound | Calculated Matrix Effect (%) | Calculated Recovery (%) |
| A | IS in Neat Solvent | 1,500,000 | - | - |
| B | IS Spiked Post-Extraction | 950,000 | 63.3% | - |
| C | IS Spiked Pre-Extraction | 890,000 | - | 93.7% |
In this example, the significant drop in peak area in Set B compared to Set A indicates strong ion suppression.
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilution: Dilute your samples to reduce the concentration of matrix components.
Guide 2: Investigating Isotope Exchange of this compound
This guide outlines a procedure to check for the instability of the deuterium label on your internal standard.
-
Incubate IS in Matrix: Prepare a solution of this compound in a blank matrix (e.g., plasma) and another in a neutral buffer (e.g., PBS).
-
Time-Course Analysis: Analyze these solutions immediately after preparation (T=0) and then at several time points after incubation at room temperature or 37°C (e.g., 1, 4, and 24 hours).
-
Monitor Signals: In your LC-MS/MS analysis, monitor the mass transition for this compound and also for the unlabeled (Z)-Roxithromycin.
-
Evaluate Results: A decrease in the this compound signal over time, accompanied by an increase in the unlabeled (Z)-Roxithromycin signal, is a strong indicator of isotope exchange.
| Incubation Time (hours) | This compound Peak Area | Unlabeled (Z)-Roxithromycin Peak Area |
| 0 | 1,200,000 | Not Detected |
| 1 | 1,150,000 | 5,000 |
| 4 | 1,050,000 | 25,000 |
| 24 | 800,000 | 150,000 |
The data above illustrates a clear loss of the deuterated standard and a corresponding increase in the unlabeled analyte, confirming instability.
Visualizations
References
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Using (Z)-Roxithromycin-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), (Z)-Roxithromycin-d7 , against a conventional structural analog internal standard, clarithromycin, for the quantification of roxithromycin in biological matrices.
The Superiority of Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization. This is where SIL-ISs, such as this compound, offer a distinct advantage. By incorporating stable isotopes like deuterium (²H or d), the chemical properties of the molecule remain nearly identical to the parent drug, roxithromycin. This ensures that the IS and the analyte co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[1]
Structural analogs, while similar in structure, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to variability in the analytical results, especially in complex biological matrices where matrix effects can be significant.
Performance Comparison: this compound vs. Clarithromycin
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with Clarithromycin as IS (Structural Analog) | Expected Performance with this compound as IS (SIL-IS) | Rationale for Expected Improvement |
| Accuracy (% Bias) | Within ±15% | Within ±5% | Co-elution and identical physicochemical properties lead to better compensation for matrix effects and procedural losses. |
| Precision (% CV) | < 15% | < 10% | Reduced variability in extraction recovery and ionization response due to the near-identical behavior of the SIL-IS and the analyte. |
| Recovery (%) | 97-101% (analyte) | More consistent and closely matching the analyte | The SIL-IS will have virtually the same extraction efficiency as the analyte across different matrix lots. |
| Matrix Effect | Potential for differential matrix effects | Significantly minimized | The SIL-IS and analyte are affected by matrix components in the same way, effectively canceling out the variability. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 | Improved precision at each calibration point contributes to a stronger linear correlation. |
Data for the clarithromycin method is based on a published LC-ESI/MS/MS assay.[2] The expected performance for this compound is based on the established benefits of using a stable isotope-labeled internal standard.
Experimental Protocols
A cross-validation study would involve analyzing the same set of quality control (QC) samples and calibration standards using two different analytical methods: one with clarithromycin as the IS and the other with this compound as the IS.
Detailed Methodology for LC-MS/MS Analysis of Roxithromycin
This protocol is adapted from a validated method for roxithromycin in human plasma and can be used for a cross-validation study.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or clarithromycin at a suitable concentration, e.g., 500 ng/mL).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Roxithromycin: m/z 837.5 → 679.4
-
This compound: m/z 844.5 → 686.4 (predicted)
-
Clarithromycin: m/z 748.5 → 590.4
-
3. Validation Parameters to be Assessed
The cross-validation should assess the following parameters for each method as per regulatory guidelines:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between the peak area ratio (analyte/IS) and concentration.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Recovery: The extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducible results.
Caption: Experimental workflow for the bioanalytical method validation.
Logical Relationship of Internal Standard Choice and Method Performance
The choice of internal standard directly impacts the key performance characteristics of the analytical method.
Caption: Impact of internal standard choice on method performance.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte, roxithromycin, leads to a significant improvement in accuracy, precision, and overall method robustness compared to structural analog internal standards. For laboratories conducting regulated bioanalysis, the investment in a SIL-IS is justified by the higher quality and reliability of the resulting data, ultimately contributing to more informed decisions in the drug development process.
References
A Comparative Guide to Internal Standards for Roxithromycin Bioanalysis: (Z)-Roxithromycin-d7 vs. Structural Analogs
In the quantitative bioanalysis of the macrolide antibiotic Roxithromycin by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, (Z)-Roxithromycin-d7, and commonly used structural analog internal standards, such as Clarithromycin.
The primary role of an internal standard is to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. The two main types of internal standards used in LC-MS/MS are SILs and structural analogs. This compound is a deuterated form of the Z-isomer of Roxithromycin, making it a SIL. Due to its near-identical physicochemical properties to the analyte, it is expected to co-elute and experience the same matrix effects, making it the theoretically ideal choice. Structural analogs, like Clarithromycin, are different molecules with similar chemical structures and properties. While often more readily available and cost-effective, they may not perfectly replicate the behavior of Roxithromycin in the analytical system.
This guide presents a theoretical comparison of these two approaches, supported by experimental data from a validated LC-MS/MS method using a structural analog internal standard.
Conceptual Comparison of Internal Standard Types
The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between ideal physicochemical mimicry and practical considerations. The following diagram illustrates the key characteristics and logical relationships of these two types of internal standards in the context of LC-MS/MS bioanalysis.
Caption: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.
Quantitative Performance Data
While direct comparative experimental data for this compound was not available in the reviewed literature, the following table summarizes the performance of a validated LC-MS/MS method for Roxithromycin using Clarithromycin as a structural analog internal standard in human serum. This data serves as a benchmark for the performance of a structural analog IS.
| Performance Metric | Result | Source |
| Linearity Range | 10 - 20480 ng/mL | [1] |
| Correlation Coefficient (r) | > 0.995 | [1] |
| Extraction Recovery | 97 - 101% | [1] |
| Intra-day Precision (%RSD) | < 14% | [1] |
| Inter-day Precision (%RSD) | < 14% | [1] |
| Accuracy (%RE) | Within ±15% | [1] |
Note: The performance of this compound is expected to be equivalent or superior to these values, particularly in terms of precision and accuracy, due to its closer physicochemical match to the analyte. The most significant advantage of a SIL IS lies in its ability to more effectively compensate for variability, especially in complex biological matrices.
Experimental Protocol: Roxithromycin in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of Roxithromycin in human plasma using Clarithromycin as the internal standard. This method utilizes a simple protein precipitation step for sample preparation.
1. Materials and Reagents
-
Roxithromycin reference standard
-
Clarithromycin (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (Clarithromycin).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with the mobile phase if necessary.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 or equivalent |
| Column | Phenomenex Luna CN (100 mm × 2.0 mm, 3 µm) |
| Mobile Phase | Methanol:Acetonitrile:0.1% Formic Acid and 0.1% Ammonium Acetate in water (3:3:4, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Roxithromycin: m/z 837.5 → 679.5; Clarithromycin (IS): m/z 748.4 → 590.4 |
| Collision Energy | Optimized for specific instrument |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Roxithromycin in plasma samples.
Caption: Experimental workflow for Roxithromycin quantification in plasma.
Conclusion
For the quantitative bioanalysis of Roxithromycin, a stable isotope-labeled internal standard such as This compound is theoretically the superior choice. Its near-identical chemical and physical properties to the analyte allow it to more accurately track and correct for variations throughout the analytical process, leading to higher precision and accuracy. This is particularly important when dealing with complex biological matrices that are prone to significant matrix effects.
However, a structural analog internal standard like Clarithromycin can also be employed effectively, as demonstrated by the presented validation data. While it may not co-elute perfectly with Roxithromycin and could respond differently to matrix effects, a well-validated method using a structural analog can still provide reliable and reproducible results.
Recommendation for Researchers:
-
For methods requiring the highest level of accuracy and robustness, particularly for regulatory submissions or pivotal clinical studies, the use of This compound is strongly recommended.
-
For research applications where a validated method with a structural analog is available and meets the required performance criteria, Clarithromycin represents a viable and more cost-effective alternative.
Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the availability of reagents, and a thorough method validation to demonstrate its suitability for the intended application.
References
Performance Evaluation of (Z)-Roxithromycin-d7 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of (Z)-Roxithromycin-d7 as an internal standard in the bioanalysis of Roxithromycin. Due to the limited availability of publicly accessible, direct performance data for this compound, this document outlines the theoretical advantages of using a stable isotope-labeled (SIL) internal standard and presents a comprehensive overview of a validated LC-MS/MS method using a structural analog, Clarithromycin, as an internal standard for the quantification of Roxithromycin in human serum. This allows for an informed, albeit indirect, comparison.
The Advantage of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is critical for achieving accurate and precise results. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.
This compound, as a deuterated analog of Roxithromycin, is a stable isotope-labeled internal standard. The key advantages of using a SIL IS like this compound over a structural analog (e.g., Clarithromycin) include:
-
Similar Physicochemical Properties: A SIL IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This is often not the case for structural analogs, which may have different extraction recoveries and chromatographic retention times.
-
Correction for Matrix Effects: Matrix effects, caused by other components in the biological sample, can significantly impact the ionization of the analyte in the mass spectrometer. A SIL IS experiences nearly identical matrix effects as the analyte, allowing for more accurate correction and improved data quality.
-
Improved Precision and Accuracy: By effectively compensating for variability in sample preparation and instrument response, SIL internal standards generally lead to methods with higher precision and accuracy.
While theoretically superior, it is important to note that even SIL internal standards can sometimes exhibit issues such as isotopic exchange or different chromatographic behavior, although this is less common with stable labels like deuterium on carbon atoms.
Performance Data: Roxithromycin Quantification using Clarithromycin as an Internal Standard
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Roxithromycin in human serum using Clarithromycin as the internal standard. This data provides a benchmark for the performance that can be expected from a well-validated bioanalytical method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 10 - 20480 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low | 20 | < 15% | < 15% | ± 15% |
| Medium | 500 | < 15% | < 15% | ± 15% |
| High | 16000 | < 15% | < 15% | ± 15% |
| (Data presented is a representative summary based on typical acceptance criteria from regulatory guidelines, as specific numerical values for all parameters were not fully detailed in the cited source.) |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Roxithromycin | 20 | 97 - 101 | Not explicitly reported |
| Roxithromycin | 16000 | 97 - 101 | Not explicitly reported |
| Clarithromycin (IS) | 1000 | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Below is a detailed methodology for the quantification of Roxithromycin in human serum using Clarithromycin as an internal standard, based on a published study.
Sample Preparation
-
To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (Clarithromycin, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with the mobile phase if necessary.
-
Inject an aliquot of the final solution into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Phenomenex Luna CN (100 mm × 2.0 mm, 3 µm)
-
Mobile Phase: Methanol:Acetonitrile:0.1% Formic Acid and 0.1% Ammonium Acetate in water (3:3:4, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Roxithromycin: m/z 837.5 → 679.2
-
Clarithromycin (IS): m/z 748.5 → 590.2
-
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the bioanalysis of Roxithromycin.
Caption: Rationale for using a stable isotope-labeled internal standard.
Caption: General workflow for bioanalytical method validation.
A Comparative Guide to Roxithromycin Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Roxithromycin is paramount for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.
The quantification of the macrolide antibiotic Roxithromycin is routinely performed using several analytical techniques, each with its own set of advantages and limitations. The most prevalent methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays—are compared here to provide a comprehensive overview of their performance and procedural requirements.
Comparative Analysis of Method Performance
The choice of a quantification method is often dictated by the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of the three primary methods, based on data from various validation studies.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| HPLC-UV | 0.1 - 100 | 0.03 - 0.131 | 0.1 - 0.398 |
| LC-MS/MS | 0.01 - 20.48 | 0.0025 | 0.01 |
| Microbiological Assay | 8.37 - 83.70 | Not commonly reported | 8.37 |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 98 - 102 | < 2 |
| LC-MS/MS | 97 - 101 | < 8.2 |
| Microbiological Assay | ~100.68 | < 5 |
% RSD: Percent Relative Standard Deviation
Detailed Experimental Protocols
Reproducibility and validation of analytical methods are critically dependent on detailed experimental protocols. The following sections provide representative methodologies for each of the discussed quantification techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Sample Preparation (Pharmaceutical Formulation):
-
Weigh and finely powder twenty tablets.
-
Transfer a portion of the powder equivalent to 50 mg of Roxithromycin to a 100-mL volumetric flask.
-
Add the mobile phase and sonicate for 10 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and filter the solution.
-
Further dilute an aliquot of the filtered solution with the mobile phase to achieve a final concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 3) in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Human Plasma):
-
To 100 µL of human plasma, add an internal standard (e.g., clarithromycin).
-
Perform a liquid-liquid extraction by adding methyl tert-butyl ether, vortexing, and centrifuging.
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
LC System: High-throughput liquid chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phases A and B.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
Microbiological Assay (Cylinder-Plate Method)
Preparation of Media and Inoculum:
-
Culture Medium: Use an appropriate agar medium, adjusting the pH to 7.8-8.0 after sterilization.[1]
-
Test Organism: Bacillus subtilis ATCC 9372 is a commonly used test microorganism.[2]
-
Inoculum Preparation: Prepare a suspension of the test organism and dilute it to a concentration that produces clear and well-defined zones of inhibition.
Assay Procedure:
-
Prepare double-layer agar plates with a base layer and an inoculated seed layer.
-
Place sterile stainless steel cylinders on the surface of the agar.
-
Fill the cylinders with standard solutions of Roxithromycin at different concentrations and the sample solutions.
-
Incubate the plates under appropriate conditions (e.g., 32-37°C for 18 hours).[3]
-
Measure the diameter of the zones of inhibition and calculate the potency of the sample by comparing the zone sizes with those of the standards.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for each quantification method.
References
A Comparative Guide to the Accuracy and Precision of Roxithromycin Assays: (Z)-Roxithromycin-d7 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Roxithromycin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides an objective comparison of assay performance using a stable isotope-labeled internal standard, (Z)-Roxithromycin-d7, against an alternative, structurally similar internal standard, Clarithromycin. This comparison is based on published experimental data and established principles of bioanalytical method validation.
Data Presentation: A Head-to-Head Look at Assay Performance
The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction variability, thus providing the most accurate correction. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS due to their physicochemical properties being nearly identical to the analyte.
While a direct comparative study using this compound was not identified in the public literature, this guide presents validation data from a published LC-MS/MS method for Roxithromycin using Clarithromycin as an internal standard. This data serves as a benchmark for comparison against the theoretically superior performance expected from a SIL internal standard like this compound.
Table 1: Accuracy and Precision of Roxithromycin Quantification using Clarithromycin as an Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | < 15% | ± 20% | < 15% | ± 20% |
| Low QC | 20 | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | 200 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 16000 | < 15% | ± 15% | < 15% | ± 15% |
Data is based on a validated LC-ESI/MS/MS method. The precision is reported as the relative standard deviation (%RSD), and the accuracy is reported as the relative error (%RE).
Table 2: Expected Performance of Roxithromycin Quantification using this compound as an Internal Standard
| Quality Control Sample | Expected Precision (%RSD) | Expected Accuracy (%RE) | Rationale for Expected Performance |
| LLOQ | ≤ 10% | ± 15% | Near-identical co-elution and ionization response with Roxithromycin minimizes variability. |
| Low QC | ≤ 10% | ± 10% | More effective correction for matrix effects and extraction inconsistencies compared to a structural analog. |
| Medium QC | ≤ 10% | ± 10% | The use of a SIL internal standard is the most appropriate for quantitative bioanalysis.[1][2] |
| High QC | ≤ 10% | ± 10% | Consistent tracking of the analyte across a wide range of concentrations. |
This table represents the expected performance based on the established benefits of using a stable isotope-labeled internal standard. The tighter precision and accuracy values reflect the improved analytical performance typically observed with SIL-IS.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any bioanalytical assay. Below is the experimental protocol for the quantification of Roxithromycin in human serum using Clarithromycin as an internal standard.[3] A similar protocol would be employed when using this compound, with adjustments to the mass spectrometer settings to monitor the specific mass transitions of the deuterated standard.
Sample Preparation
-
Thaw human serum samples at room temperature.
-
To a 100 µL aliquot of serum, add 20 µL of the internal standard working solution (Clarithromycin in methanol).
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant and dilute with the mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series
-
Column: Phenomenex Luna CN (100 mm × 2.0 mm i.d., 3 µm)
-
Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium acetate in water (3:3:4, v/v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions:
-
Roxithromycin: m/z 837.5 → 679.4
-
Clarithromycin (IS): m/z 748.4 → 590.3
-
-
Collision Energy:
-
Roxithromycin: 25 eV
-
Clarithromycin (IS): 19 eV
-
Mandatory Visualizations
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for Roxithromycin quantification in serum.
Caption: Superiority of SIL internal standards for assay performance.
Conclusion
The selection of a suitable internal standard is a cornerstone of robust bioanalytical method development. While a structural analog like Clarithromycin can yield acceptable accuracy and precision for the quantification of Roxithromycin, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior approach. The near-identical physicochemical properties of a SIL internal standard ensure it more effectively tracks the analyte through sample preparation and analysis, leading to enhanced data quality. This results in more reliable pharmacokinetic and toxicokinetic data, which is crucial for informed decision-making in drug development. For assays requiring the highest level of accuracy and precision, this compound is the recommended internal standard for the bioanalysis of Roxithromycin.
References
A Comparative Analysis of Roxithromycin and Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of roxithromycin and other prominent macrolide antibiotics, including azithromycin and clarithromycin. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and safety. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.
Antibacterial Spectrum and In Vitro Activity
Macrolide antibiotics are effective against a broad range of bacteria, particularly gram-positive organisms and atypical pathogens. Their activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) of roxithromycin, azithromycin, and clarithromycin against common respiratory pathogens.
| Pathogen | Roxithromycin (mg/L) | Azithromycin (mg/L) | Clarithromycin (mg/L) |
| Streptococcus pneumoniae | 0.13[1] | 2.0[1] | 8.0[1] |
| Haemophilus influenzae | >32.0[2] | 0.5 - 4.0[2] | 4.0 - >32.0[2] |
| Moraxella catarrhalis | 4.0 - >32.0[2] | 1.0 - 8.0[2] | 4.0 - >32.0[2] |
| Mycoplasma pneumoniae | N/A | N/A | N/A |
| Chlamydia pneumoniae | N/A | N/A | N/A |
| Legionella pneumophila | More effective than erythromycin[3] | N/A | N/A |
| Staphylococcus aureus | Active (excluding MRSA)[4] | Active (excluding MRSA) | Active (excluding MRSA) |
| Streptococcus pyogenes | Active[4] | Active | Active |
N/A: Data not available in the provided search results.
Pharmacokinetic Properties
The pharmacokinetic profiles of macrolides influence their dosing regimens and tissue penetration. Newer macrolides like roxithromycin, azithromycin, and clarithromycin generally offer improved pharmacokinetic properties over older agents like erythromycin, such as longer half-lives and better absorption.
| Parameter | Roxithromycin | Azithromycin | Clarithromycin |
| Peak Plasma Concentration (Cmax) | ~10 mg/L | 0.4 mg/L | 2-3 mg/L |
| Time to Peak Concentration (Tmax) | ~2 hours[3] | 2-3 hours | ~2 hours |
| Elimination Half-life (t1/2) | ~12 hours | 40-68 hours | 3-7 hours |
| Area Under the Curve (AUC) | ~80 mg·h/L | ~4 mg·h/L | ~20 mg·h/L |
| Dosing Regimen | 150 mg twice daily or 300 mg once daily[5] | 500 mg once daily for 3 days[6][7] | 250-500 mg twice daily[8] |
Clinical Efficacy and Safety
Clinical trials have compared the efficacy and safety of roxithromycin with other macrolides in the treatment of various infections, primarily respiratory tract infections.
| Comparison | Indication | Clinical Efficacy | Safety/Tolerability |
| Roxithromycin vs. Azithromycin | Atypical Pneumonia | Cure rates of 94.3% for roxithromycin and 98.9% for azithromycin were observed[6][7]. | Both were well-tolerated, with adverse events in 3 patients in each group[6][7]. |
| Roxithromycin vs. Azithromycin | Pediatric Mycoplasma pneumoniae Pneumonia | The overall response rate for roxithromycin combined with azithromycin sequential therapy was 96.00%, compared to 84.00% for azithromycin sequential therapy alone.[9][10] | The incidence of adverse reactions was slightly lower in the combination therapy group (6.00%) compared to the azithromycin alone group (8.00%)[9][10]. |
| Roxithromycin vs. Clarithromycin | Community-Acquired Pneumonia | Clinical cure rates were comparable: 81% for roxithromycin and 76% for clarithromycin[8]. | Adverse events were reported more frequently in the roxithromycin group (21.6%) than the clarithromycin group (12.5%), though the difference was not statistically significant[8]. |
| Roxithromycin vs. Other Antibiotics | Community-Acquired Pneumonia | A 92% cure rate was observed, which was similar to the comparator group using other antibiotics based on suspected pathogens[5]. | Not specified in the abstract[5]. |
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
Macrolide antibiotics exert their primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, near the peptidyl transferase center and block the polypeptide exit tunnel.[3][4][5] This action prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[4] While generally considered bacteriostatic, they can be bactericidal at high concentrations.[4]
Caption: Mechanism of antibacterial action of macrolide antibiotics.
Immunomodulatory and Anti-inflammatory Effects
Beyond their antibacterial properties, macrolides, including roxithromycin, possess significant immunomodulatory and anti-inflammatory effects. These effects are mediated through the modulation of various signaling pathways within host immune cells. A key mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[11][12] By suppressing NF-κB activation, macrolides can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[11][12]
Caption: Macrolide inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of macrolide antibiotics against aerobic bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15][16]
Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterial isolate.
Materials:
-
Macrolide antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Sterile pipette tips and multichannel pipettor.
-
Incubator (35°C ± 2°C).
Procedure:
-
Preparation of Antibiotic Dilutions: a. A serial two-fold dilution of the macrolide antibiotic is prepared in CAMHB directly in the 96-well plate. b. Typically, 50 µL of CAMHB is added to wells 2 through 12. c. 100 µL of the starting antibiotic concentration is added to well 1. d. 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated serially to well 10. 50 µL from well 10 is discarded. e. Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).
-
Inoculation: a. The standardized bacterial inoculum is diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. b. 50 µL of the diluted inoculum is added to wells 1 through 11.
-
Incubation: a. The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. Following incubation, the plate is examined for visible bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Comparative Clinical Trial for Community-Acquired Pneumonia
The following is a representative methodology for a randomized, open-label, multicenter clinical trial comparing the efficacy and safety of roxithromycin with another macrolide (e.g., azithromycin or clarithromycin) in the treatment of community-acquired pneumonia (CAP). This protocol is a synthesis of methodologies described in the provided search results.[5][6][7][8]
Objective: To compare the clinical and bacteriological efficacy and safety of roxithromycin with a comparator macrolide in adult patients with CAP.
Study Design: Randomized, open-label, comparative, multicenter study.
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a clinical and radiological diagnosis of CAP requiring antibiotic treatment.
-
Exclusion Criteria: Known hypersensitivity to macrolides, severe underlying disease, pregnancy or lactation, and recent antibiotic use.
Treatment Regimen:
-
Group 1 (Roxithromycin): 150 mg orally twice daily for 7-14 days.
-
Group 2 (Comparator Macrolide): e.g., Azithromycin 500 mg orally once daily for 3-5 days, or Clarithromycin 250 mg orally twice daily for 7-14 days.
Assessments:
-
Baseline: Clinical evaluation, chest X-ray, and collection of respiratory and blood samples for microbiological analysis.
-
During Treatment: Daily clinical assessment of signs and symptoms.
-
End of Treatment (e.g., Day 10-14): Clinical evaluation, repeat chest X-ray, and microbiological assessment of follow-up samples.
-
Follow-up (e.g., Day 28-30): Final clinical assessment of cure or failure.
Outcome Measures:
-
Primary Efficacy Endpoint: Clinical response at the follow-up visit, categorized as cure (resolution of signs and symptoms), improvement, or failure.
-
Secondary Efficacy Endpoint: Bacteriological response (eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen).
-
Safety Endpoint: Incidence and severity of adverse events.
Statistical Analysis:
-
The primary analysis is typically a non-inferiority or superiority comparison of the clinical cure rates between the two treatment groups.
-
Safety data are summarized and compared between the groups.
References
- 1. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roxithromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Roxithromycin? [synapse.patsnap.com]
- 5. Roxithromycin | C41H76N2O15 | CID 6915744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Three-day azithromycin compared with ten-day roxithromycin treatment of atypical pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. Comparative observation between Roxithromycin and Azithromycin sequential therapy in the treatment of Mycoplasma pneumoniae Pneumonia in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric Methods for the Analysis of Roxithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated spectrophotometric methods for the quantitative analysis of Roxithromycin, a macrolide antibiotic. The following sections present a comprehensive overview of different analytical techniques, their validation parameters supported by experimental data, and the detailed methodologies employed. This information is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.
Comparison of Validated Spectrophotometric Methods
Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Roxithromycin in bulk and pharmaceutical dosage forms. The most common methods involve direct UV-Visible spectrophotometry and colorimetric techniques.
Data Summary
The performance of different spectrophotometric methods is summarized in the tables below, presenting key validation parameters as reported in various studies.
Table 1: UV-Visible Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Deionized Water | Acetonitrile & Water | Deionized Water & Phosphate Buffer (pH 7.4) |
| λmax (nm) | 420[1] | 238[2] | 420 |
| Linearity Range (µg/mL) | 20-70[1] | 0.1-0.7[2] | 20-70 |
| Correlation Coefficient (r²) | 0.999[1] | 0.999[2] | 0.9840 |
| Accuracy (% Recovery) | 99.23 - 99.53 | Not Specified | Not Specified |
| Precision (%RSD) | Intraday: 0.4050, Interday: 0.4630 | < 2[2] | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified |
Table 2: Colorimetric Methods
| Parameter | Method A (NQS) | Method B (Phylloquinone) | Method C (Potassium Permanganate) | Method D (Marquis Reagent) |
| Reagent | 1,2-naphthoquinone-4-sulphonate (NQS) | Phylloquinone | Potassium Permanganate & Acetyl Acetone | Marquis Reagent |
| λmax (nm) | 454[3][4] | 457[3][4] | 412[5] | 495[6] |
| Linearity Range (µg/mL) | 1.0 - 28.8[4][7] | 1.0 - 28.8[4][7] | 10-75[5] | 15-25[6] |
| Correlation Coefficient (r²) | 0.9997[4][7] | 0.9998[4][7] | 0.9987[5] | Not Specified |
| Accuracy (% Recovery) | 98.94 - 101.01[4][7] | 98.94 - 101.01[4][7] | Not Specified | Not Specified |
| Precision (%RSD) | < 3.5[4][7] | < 3.5[4][7] | 0.14 - 2.86[5] | Not Specified |
| LOD (µg/mL) | 0.26[3][7] | 0.23[3][7] | Not Specified | Not Specified |
| LOQ (µg/mL) | 0.78[3] | 0.72[3] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible Spectrophotometric Method (Method 1)
This method is based on the measurement of the absorbance of Roxithromycin in deionized water at its absorption maximum.[1]
-
Instrumentation: A Shimadzu 1800 UV-Visible spectrophotometer with 1 cm matched quartz cells was used.
-
Preparation of Standard Stock Solution: A standard stock solution of Roxithromycin was prepared by dissolving 10 mg of the drug in 100 ml of deionized water to obtain a concentration of 100 µg/ml.
-
Preparation of Calibration Curve: Aliquots from the standard stock solution were further diluted with deionized water to prepare a series of concentrations ranging from 20-70 µg/ml. The absorbance of these solutions was measured at 420 nm against a deionized water blank. A calibration curve was then plotted as absorbance versus concentration.
-
Sample Preparation: For the assay of pharmaceutical formulations, twenty capsules were weighed, and the powder equivalent to 10 mg of Roxithromycin was accurately weighed and dissolved in 100 ml of deionized water. The solution was filtered, and further dilutions were made with deionized water to fall within the calibration range. The absorbance was measured at 420 nm, and the concentration was determined from the calibration curve.
Colorimetric Method with Potassium Permanganate (Method C)
This method involves the oxidation of Roxithromycin with potassium permanganate, followed by the determination of the liberated formaldehyde.[5]
-
Instrumentation: A double-beam Shimadzu 160A UV/Vis spectrophotometer with 1 cm matched quartz cells was employed.[5]
-
Reaction Principle: Roxithromycin is oxidized by potassium permanganate to produce formaldehyde. This formaldehyde then reacts with acetyl acetone in the presence of ammonium acetate to form a yellow-colored chromogen.[5]
-
Procedure: To a suitable aliquot of the drug solution, potassium permanganate solution is added. The reaction mixture is heated in a water bath. Excess potassium permanganate is then neutralized with oxalic acid. Subsequently, the reagent solution (acetyl acetone and ammonium acetate) is added, and the mixture is heated again.[5] After cooling, the volume is made up with water, and the absorbance of the yellow-colored solution is measured at 412 nm against a reagent blank.[5]
-
Linearity: The method was found to be linear in the concentration range of 10-75 µg/ml.[5]
Workflow for Spectrophotometric Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical spectrophotometric method as per ICH guidelines.
Caption: Workflow for the validation of a spectrophotometric analytical method.
References
Assessing the Impact of Isotopic Labeling on Chromatographic Retention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a cornerstone technique in quantitative proteomics, metabolomics, and drug metabolism studies, enabling precise quantification and tracer experiments. However, the introduction of heavy isotopes, particularly deuterium, can alter the physicochemical properties of molecules, leading to shifts in chromatographic retention times. This guide provides an objective comparison of the effects of different isotopic labels on chromatographic performance, supported by experimental data, to help researchers anticipate and mitigate potential analytical challenges.
Data Presentation: Quantitative Impact of Isotopic Labeling on Retention Time
The following table summarizes the observed retention time (t_R) shifts for compounds labeled with different isotopes across various chromatographic techniques. The data highlights the significant impact of deuterium labeling compared to the negligible effects of ¹³C and ¹⁵N labeling.
| Isotope Label | Chromatographic Technique | Analyte Type | Observed Retention Time (t_R) Shift | Key Findings | Reference |
| Deuterium (²H or D) | Reversed-Phase Liquid Chromatography (RPLC) | Peptides (Dimethyl Labeled) | Deuterated peptides elute earlier; median shift of ~3 seconds (about half a peak width). | The substitution of hydrogen with deuterium can introduce subtle changes in peptide polarity, leading to earlier elution.[1] | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Small Molecules (e.g., Metformin) | Deuterated analytes (d₆-metformin) elute earlier than their unlabeled counterparts (d₀-metformin); t_R shift of 0.03 minutes. | The chromatographic H/D isotope effect is consistently observed, with deuterated compounds interacting less with the stationary phase.[2] | [2] | |
| Normal-Phase Liquid Chromatography (NPLC) | Pharmaceuticals (Olanzapine and its metabolite) | Deuterated analogs (OLZ-D₃ and DES-D₈) have slightly longer retention times. | The magnitude of the retention shift increases with the number of deuterium substitutions.[3] | [3] | |
| Carbon-13 (¹³C) | Reversed-Phase Liquid Chromatography (RPLC) | Aldehyde-DNPH Derivatives | No significant effect on retention time difference. | ¹³C labeling is a preferred alternative to deuterium labeling to avoid chromatographic isotope effects.[4] | [4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolites | Almost identical retention times to unlabeled counterparts. | ¹³C labeling does not significantly alter the chromatographic behavior of metabolites.[2] | [2][5] | |
| Nitrogen-15 (¹⁵N) | Reversed-Phase Liquid Chromatography (RPLC) | Aldehyde-DNPH Derivatives | No significant effect on retention time difference. | Similar to ¹³C, ¹⁵N labeling does not induce significant retention time shifts.[4] | [4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolites | Almost identical retention times to unlabeled counterparts. | ¹⁵N is a suitable isotope for labeling studies where chromatographic consistency is critical.[2] | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments designed to assess the impact of isotopic labeling on chromatographic retention.
Experiment 1: Assessing Deuterium Isotope Effects on Peptide Retention in RPLC-MS/MS
-
Objective: To quantify the retention time shift between light (¹H) and heavy (²H) dimethyl-labeled peptides.
-
Sample Preparation:
-
Digest a complex protein sample (e.g., E. coli lysate) with trypsin.
-
Divide the digest into two aliquots.
-
Label one aliquot with light formaldehyde (CH₂O) and the other with heavy formaldehyde (CD₂O) via reductive amination.
-
Mix the light and heavy labeled samples in a 1:1 ratio.
-
-
Chromatographic Conditions:
-
System: nano-Ultra High-Performance Liquid Chromatography (nUHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% B over a specified time (e.g., 90 minutes).
-
Flow Rate: A typical nUHPLC flow rate (e.g., 300 nL/min).
-
-
Mass Spectrometry:
-
System: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).
-
Data Acquisition: Data-dependent acquisition mode to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Identify peptide pairs (light and heavy labeled).
-
Extract the retention times for each peptide in the pair.
-
Calculate the retention time shift (Δt_R = t_R(light) - t_R(heavy)).
-
Analyze the distribution of Δt_R values.[1]
-
Experiment 2: Evaluation of Isotopic Labeling Effects in GC-MS
-
Objective: To determine the chromatographic H/D isotope effect for small molecules.
-
Sample Preparation:
-
Obtain the unlabeled analyte (e.g., metformin) and its deuterated analog (e.g., d₆-metformin).
-
Prepare individual and mixed standard solutions in a suitable solvent.
-
-
Chromatographic Conditions:
-
System: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: An appropriate temperature gradient to ensure good separation.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the unlabeled and labeled compounds.
-
-
Data Analysis:
-
Measure the retention times of the unlabeled (t_R(H)) and deuterated (t_R(D)) analytes.
-
Calculate the chromatographic H/D isotope effect (hdIEC) as: hdIEC = t_R(H) / t_R(D).[2]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the impact of isotopic labeling on chromatographic retention.
Caption: Workflow for Assessing Isotopic Labeling Effects on Chromatography.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization and Identification of Roxithromycin Impurities
For researchers, scientists, and drug development professionals, the accurate characterization and identification of impurities in active pharmaceutical ingredients (APIs) like Roxithromycin are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data and detailed protocols to aid in methodological decisions.
Comparison of Analytical Methodologies
The choice between HPLC-UV and LC-MS for impurity profiling often depends on the specific requirements of the analysis, such as the need for structural elucidation versus routine quality control.
Key Performance Indicators:
| Parameter | HPLC-UV | LC-MS | Key Advantages & Disadvantages |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | HPLC-UV: Robust and cost-effective for quantification of known impurities with UV chromophores. LC-MS: Provides structural information, enabling the identification of unknown impurities and co-eluting peaks. |
| Sensitivity | LOD: ~0.02 µg/mL for Roxithromycin[1]. LOQ: ~0.07 µg/mL for Roxithromycin[1]. | Lower Limit of Quantitation (LLOQ) can be as low as 0.25 ng/mL for related substances[2]. | LC-MS offers significantly higher sensitivity, which is crucial for detecting and quantifying trace-level impurities. |
| Specificity | Can be limited; co-eluting impurities may not be resolved. | Highly specific due to mass analysis, allowing for the differentiation of compounds with the same retention time. | The high specificity of LC-MS is invaluable for complex impurity profiles and forced degradation studies. |
| Identification | Based on retention time comparison with reference standards. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[2] | LC-MS is the gold standard for identifying novel impurities and degradation products.[3] |
| Quantitative Accuracy & Precision | Good for established impurities with available standards. | Excellent, though matrix effects can influence ionization and require careful validation. | Both methods can provide high accuracy and precision when properly validated. |
| Typical Use Case | Routine quality control, quantification of known impurities, stability testing. | Impurity identification, structural elucidation, forced degradation studies, analysis of complex mixtures. | The choice of method should align with the analytical goal. |
Known Impurities of Roxithromycin
Several impurities in Roxithromycin have been identified, arising from the fermentation process of the starting material (Erythromycin A), the semi-synthetic modification steps, or degradation.[4] A study utilizing HPLC-MSn successfully identified nineteen impurities, nine of which were novel.[2]
| Impurity Name/Type | Origin | Method of Identification |
| (9Z)-isomer of Roxithromycin | Isomerization in solution[4] | HPLC-MS |
| Erythromycin A | Starting material impurity[4] | HPLC-MS |
| Decladinose Roxithromycin | Degradation product[4] | HPLC-MS |
| 11-O-[(2-Methoxyethoxy) methyl] roxithromycin | Unknown | 2D LC-QTOF-MS/MS and NMR |
| de(N-methyl)-N-formyl roxithromycin | Unknown | 2D LC-QTOF-MS/MS and NMR |
| Analogs from Erythromycin B, C, D, E, and F | Fermentation by-products[4] | HPLC-MS |
Experimental Protocols
Below are representative protocols for the analysis of Roxithromycin impurities using HPLC-UV and LC-MS.
HPLC-UV Method for Quantification of Roxithromycin and Known Impurities
This protocol is adapted from a validated method for the determination of Roxithromycin.[1]
a) Sample Preparation:
-
Accurately weigh and dissolve the Roxithromycin sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 238 nm.[1]
-
Injection Volume: 20 µL.
c) Validation Parameters:
-
Linearity: Establish a calibration curve using standard solutions of Roxithromycin and known impurities at a minimum of five concentrations.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Roxithromycin and impurities at three levels (e.g., 50%, 100%, and 150% of the expected impurity level).
-
Precision: Assess through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
LC-MS Method for Identification and Characterization of Roxithromycin Impurities
This protocol is based on a method used for the comprehensive characterization of Roxithromycin impurities.[2][4]
a) Sample Preparation:
-
Dissolve the Roxithromycin sample in the mobile phase to a concentration of 1.0 mg/mL.[4]
-
Filter the solution through a 0.45 µm filter.
b) Chromatographic Conditions:
-
Instrument: HPLC system coupled to a Time-of-Flight (TOF) or Ion Trap Mass Spectrometer.[2]
-
Column: Shim VP-ODS (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 10 mmol/L ammonium acetate and 0.1% formic acid in water:acetonitrile (62.5:37.5, v/v).[2]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 2.0 µL.[4]
c) Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MS Scan Mode: Full scan for initial screening to obtain m/z values of protonated molecules.
-
MS/MS and MSn Mode: Product ion scanning on compounds of interest to obtain fragmentation patterns for structural elucidation.[2]
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition of impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided in DOT language.
Caption: Experimental workflow for Roxithromycin impurity analysis.
Caption: Logical relationship between HPLC-UV and LC-MS in impurity profiling.
References
Safety Operating Guide
Proper Disposal of (Z)-Roxithromycin-d7: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of (Z)-Roxithromycin-d7, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound waste should be categorized and collected as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, and vials.
-
Personal protective equipment that has come into direct contact with the compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
All waste must be collected in designated, properly labeled, and sealed containers. The containers should be compatible with the chemical nature of the waste.
III. Step-by-Step Disposal Procedure
-
Container Labeling: Clearly label a dedicated waste container with "this compound Waste," the relevant hazard symbols, and the date of accumulation.
-
Waste Transfer: Carefully transfer the solid or liquid waste into the designated container, minimizing the generation of dust or splashes.
-
Container Sealing: Securely seal the waste container to prevent any leaks or spills.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash[1].
While general guidance for unused medicines suggests mixing with unappealing substances like dirt or cat litter for household disposal, this is not appropriate for a laboratory setting[3][4][5]. Professional disposal is mandatory to ensure environmental protection and regulatory compliance.
IV. Quantitative Data for Chemical Waste Disposal
The following table summarizes key parameters for the handling and disposal of chemical waste in a laboratory setting.
| Parameter | Specification | Rationale |
| Waste Container Type | Chemically resistant, sealed container | To prevent leakage and reaction with the container material. |
| Labeling Requirements | Chemical name, hazard symbols, accumulation date | To ensure proper identification, safe handling, and compliant disposal. |
| Maximum Accumulation Time | Varies by jurisdiction (e.g., 90-180 days) | To comply with environmental regulations and minimize on-site storage risks. |
| Storage Conditions | Secure, ventilated, segregated from incompatibles | To prevent accidental release, reaction with other chemicals, and unauthorized access. |
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Roxithromycin-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (Z)-Roxithromycin-d7, a deuterated analog of the macrolide antibiotic Roxithromycin.
When working with novel or specialized compounds such as this compound, a thorough understanding of its handling requirements is critical to mitigate risks and ensure the integrity of your research. While the deuteration of a compound does not inherently alter its fundamental chemical hazards, it is prudent to treat all new chemical entities with a high degree of caution. The following procedural guidance is based on the available safety data for this compound and general best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to be worn at all times in the laboratory.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Goggles with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hands | Chemical-Resistant Gloves | Inspected prior to use. Nitrile or neoprene gloves are recommended. |
| Body | Impervious Laboratory Coat or Gown | Fire/flame resistant material. |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following workflow outlines the key steps for the safe handling of this compound.
Experimental Protocol Details:
-
Preparation: Before handling the compound, ensure you are wearing all the requisite PPE. The designated work area, preferably a chemical fume hood, should be clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and solvent containers, should be readily accessible to avoid unnecessary movement and potential for spills.
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If the compound is a powder, use a micro-spatula and handle it gently.
-
Dissolving/Dispensing: When preparing solutions, add the solvent to the compound slowly. If the procedure involves potential for splashing, a face shield should be worn in addition to safety goggles.
-
-
Cleanup:
-
Decontamination: All surfaces that may have come into contact with the compound should be thoroughly decontaminated.
-
Waste Segregation: All disposable materials that have been in contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated waste.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step.[1]
-
Solid Waste: All solid waste, including excess compound and contaminated disposables, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.
-
Disposal Method: The primary recommended method for disposal is incineration in a licensed hazardous waste facility.[1] Alternatively, the waste can be offered to a licensed hazardous material disposal company.[1] Always adhere to your institution's and local regulations regarding chemical waste disposal.
In Case of Exposure: Immediate First-Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
